Voclosporin

Catalog No.
S1935113
CAS No.
515814-00-3
M.F
C63H111N11O12
M. Wt
1214.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voclosporin

CAS Number

515814-00-3

Product Name

Voclosporin

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N

SMILES

Array

solubility

less than 0.1 g/L

Synonyms

ISA 247, ISA(TX)247, ISA-247, ISATX247, voclosporin

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

The exact mass of the compound Voclosporin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

voclosporin mechanism of action calcineurin inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Signaling Pathway & Experimental Workflow

The diagram below illustrates the signaling pathway of T-cell activation that voclosporin inhibits, and the key experimental data supporting its efficacy.

G cluster_normal T-Cell Activation Pathway cluster_inhibition This compound Inhibition TCR T-Cell Receptor (TCR) Stimulation CaInflux Calcium Influx TCR->CaInflux Calmodulin Calcium binds to Calmodulin CaInflux->Calmodulin CnComplex Forms Calcineurin- Calmodulin Complex Calmodulin->CnComplex NFAT_dephos Calcineurin dephosphorylates NF-AT CnComplex->NFAT_dephos NFAT_phos Phosphorylated NF-AT (inactive) NFAT_phos->NFAT_dephos Dephosphorylation NFAT_nuclear NF-AT translocates to nucleus NFAT_dephos->NFAT_nuclear CytokineGene Cytokine Gene Transcription (IL-2, IL-4, IFN-γ) NFAT_nuclear->CytokineGene End T-Cell Activation & Cytokine Production CytokineGene->End Drug This compound Cyclophilin Binds to Cyclophilin Drug->Cyclophilin DrugComplex Forms Drug- Cyclophilin Complex Cyclophilin->DrugComplex InhibitCn Complex inhibits Calcineurin DrugComplex->InhibitCn Block BLOCKS InhibitCn->Block Block->NFAT_dephos Start Antigen Presentation Start->TCR

This compound inhibits calcineurin to block T-cell activation.

Clinical Trial Data & Protocols

This compound's efficacy is supported by pivotal clinical trials (AURORA 1 and 2) comparing it to placebo, both in combination with mycophenolate mofetil (MMF) and low-dose glucocorticoids [1].

Table: Key Efficacy Outcomes from AURORA Clinical Trials

Efficacy Measure AURORA 1 (1-Year Results) AURORA 2 (3-Year Results)
Study Design Phase 3, randomized, double-blind, placebo-controlled [2]. Open-label continuation study [1].
Treatment Arms This compound (23.7 mg BID) + MMF + steroids vs. Placebo + MMF + steroids [2]. Patients from AURORA 1 continued their original blinded treatment [1].
Primary Renal Response at 52 Weeks 40.8% vs. 22.5% [2]. Not applicable (follow-up study).
Complete Renal Response at 3 Years Not applicable. 50.9% vs. 39.0% (Odds Ratio: 1.74) [1].
eGFR Slope (over 2 years in AURORA 2) Not applicable. -0.2 mL/min/1.73 m² (this compound) vs. -5.4 mL/min/1.73 m² (Control) [1].

Experimental Protocol from AURORA 1 Trial [3]:

  • Objective: To evaluate the efficacy and safety of this compound versus placebo for lupus nephritis.
  • Population: Adults with active, biopsy-proven LN (Class III, IV, or V).
  • Key Inclusion Criteria: Proteinuria ≥1.5 g/g (≥2 g/g for pure Class V) and eGFR >45 mL/min/1.73 m².
  • Intervention: Patients were randomized to receive either This compound (23.7 mg) or placebo, twice daily.
  • Background Therapy: All patients received mycophenolate mofetil (1 g BID) and a tapering course of oral glucocorticoids.
  • Primary Endpoint: Renal response at 52 weeks.

Safety and Monitoring Profile

While effective, this compound requires careful safety monitoring due to its immunosuppressive nature and class effects [4].

Table: Key Safety Considerations and Monitoring Requirements

Safety Aspect Details Recommended Monitoring
Boxed Warnings Increased risk of malignancies (e.g., skin cancer, lymphoma) and serious infections [4]. Skin examinations; prompt evaluation for infections [4].
Common Adverse Events Headache, diarrhea, UTI, heartburn, alopecia, hypertension, decreased GFR [1] [4]. Symptom management.
Nephrotoxicity Dose-dependent reduction in GFR; eGFR slope stable in long-term this compound-treated patients [2] [1]. Assess eGFR before initiation and monitor regularly [4].
Hypertension A common side effect [4]. Monitor blood pressure during treatment [4].
Drug-Drug Interactions Strong CYP3A4 inhibitors (e.g., ketoconazole) and inducers; OATP1B1 substrates (e.g., statins) [4]. Review concomitant medications. Avoid grapefruit products [4].

Key Differentiating Features

This compound is considered a second-generation calcineurin inhibitor with several advantages over traditional CNIs like cyclosporine [2] [5]:

  • Structural & Pharmacokinetic Advantages: A modified cyclosporine A analog with a more predictable pharmacokinetic and pharmacodynamic relationship, leading to higher potency and reduced need for therapeutic drug monitoring [2] [5].
  • Improved Metabolic Profile: Shows a lower incidence of adverse effects like hypertension and hyperlipidemia compared to traditional CNIs [2].
  • Podocyte Stabilization: In addition to T-cell immunosuppression, it directly stabilizes podocytes in the kidneys, which is crucial for reducing proteinuria in LN [5].

References

voclosporin pharmacokinetics profile absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Voclosporin

Parameter Value Details & Conditions
Bioavailability (F) ~50% (predicted) [1] Similar to conventional cyclosporine formulation; absolute value not definitively established [1].
T~max~ 1.5 hours (median) [2] Range: 1 - 4 hours when taken on an empty stomach [3] [2].
C~max~ ~955.5 ng/mL [2] Dose-dependent. At therapeutic dose (23.7 mg BID), steady-state C~peak~ is derived to be 50-70 ng/mL [1].
AUC ~7693.6 ng/mL•h [2] Area Under the Curve shows non-linear, over-proportional increase with dose [1] [4].
Apparent Volume of Distribution (Vd/F) 2154 L [1] [3] [2] Indicates extensive distribution into tissues.
Protein Binding 97% [1] [3] [2] Highly bound to plasma proteins. Also has high affinity for red blood cells [1] [3].
Apparent Clearance (CL/F) 60 - 63.6 L/h [1] [2] At steady-state. Reduced in patients with hepatic or renal impairment [2].
Primary Metabolic Pathway CYP3A4 [3] [2] A major metabolite is 8-fold less potent and constitutes ~16.7% of total exposure [3] [2].
Elimination Half-Life (T~1/2~) ~30 hours (terminal) [1] [3] [2] Multi-compartmental kinetics. The dominant, effect-indicative half-life at therapeutic troughs (10-20 ng/mL) is estimated at ~7 hours, informing the twice-daily dosing [1].

| Excretion | Feces: ~88% Urine: ~2% [2] | Minimal renal excretion of unchanged drug [1]. |


Key Disposition Characteristics & Experimental Insights

The pharmacokinetic profile of this compound is defined by several critical features that differentiate it from older calcineurin inhibitors.

  • Non-Linear Pharmacokinetics: this compound exhibits non-linear, concentration-dependent pharmacokinetics, which is more pronounced at its low therapeutic doses compared to cyclosporine [4]. This disposition results in preferential calcineurin inhibition in systemic circulation, contributing to its efficacy in lupus nephritis with a potentially lower burden of tissue penetration-related toxicity [4].
  • Food Effect and Administration: Bioavailability decreases when taken with food. Administration on an empty stomach is required for adequate absorption [3].
  • Drug Interaction Potential: As a substrate of CYP3A4 and an inhibitor of P-glycoprotein (P-gp), this compound has a significant potential for drug-drug interactions [1] [3]. Concomitant use with moderate or strong CYP3A4 inhibitors or inducers is not recommended and requires dose adjustment [3]. Notably, no clinically significant interaction occurs with mycophenolate mofetil [1] [3].

The metabolic pathway and key disposition processes are summarized in the following diagram:

Voclosporin_ADME Oral Oral Administration GI Gastrointestinal Tract Oral->GI Absorption Blood Systemic Circulation GI->Blood Non-linear PK Metabolism Liver (CYP3A4) Blood->Metabolism High Protein & RBC Binding Tissues Peripheral Tissues Blood->Tissues Extensive Distribution Vd/F = 2154 L Excretion Excretion Blood->Excretion Urine: ~2% Metabolism->Excretion Feces: ~88%

Guidance for Key Experimental Protocols

For researchers aiming to study the pharmacokinetics of this compound, the methodologies from foundational studies provide a robust framework.

  • Non-Compartmental Analysis (NCA): Plasma concentration-time data are analyzed using standard non-compartmental methods with software like Phoenix WinNonlin to estimate primary parameters such as AUC, C~max~, T~max~, apparent clearance (CL/F), and apparent volume of distribution (Vd/F) [4].
  • Compartmental Modeling: A two-compartment model with first-order absorption and elimination best describes this compound's concentration-time data [4]. Model development and selection in software like NONMEM should be guided by the objective function value (OFV), log-likelihood ratio test, and goodness-of-fit plots [4]. The final model is parameterized in terms of absorption rate constant (K~a~), apparent volumes of distribution for central (V~2~/F) and peripheral (V~3~/F) compartments, intercompartmental clearance (Q/F), and apparent clearance (CL/F) [4].
  • Handling of PK Data: Plasma concentration-time profiles from literature can be digitized using tools like UN-SCAN-IT Graph Digitizing Software for subsequent modeling and analysis [4].

The structural model and micro-constants derived from compartmental analysis provide deep insight into the dynamic behavior of this compound, as shown in the logic flow of its analysis below.

PK_Analysis_Flow Data Plasma Concentration-Time Data NCA Non-Compartmental Analysis (Phoenix WinNonlin) Data->NCA Model Compartmental Modeling (NONMEM) Data->Model TwoComp Two-Compartment Model Selected Model->TwoComp Params Model Parameters TwoComp->Params Micro Derived Micro-Constants (k23, k32, k~el~) Params->Micro Calculate

References

Structural Chemistry & Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Voclosporin is a cyclic undecapeptide and a structural analog of cyclosporine A (CsA) [1] [2]. The key difference is a single carbon extension to the functional group at the amino acid-1 residue [3] [4] [2].

  • Mechanism of Action: Like cyclosporine, this compound binds to cyclophilin A inside T-cells. This complex then inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). This blocks the transcription of early T-cell cytokines, such as IL-2, leading to immunosuppression [1] [2].
  • Shift in Metabolism Site: In cyclosporine, the amino acid-1 residue is the primary site of metabolism. The structural modification in this compound shifts the primary site of metabolism to the amino acid-9 position [4]. This results in a different metabolite profile.

The following diagram illustrates the metabolic pathway and its consequences:

G cluster_path This compound Metabolism Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Substrate Metabolite Major Metabolite (AA-9 position) CYP3A4->Metabolite CalcineurinInhibition Inhibition of Calcineurin/NFAT Pathway Metabolite->CalcineurinInhibition 8-fold less potent

Drug-Drug Interactions & Clinical Management

As a sensitive CYP3A4 substrate, this compound is highly susceptible to pharmacokinetic drug interactions [4] [5]. The table below summarizes key interaction data from clinical studies:

Precipitant Drug Effect on this compound Exposure Clinical Management

| Ketoconazole (strong CYP3A4/P-gp inhibitor) | ↑ Cmax: 6.4-fold ↑ AUC: 18-fold [4] [6] | Contraindicated [5]. | | Verapamil (moderate CYP3A4/P-gp inhibitor) | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold [4] | Reduce this compound dose to 15.8 mg AM / 7.9 mg PM [5]. | | Rifampin (strong CYP3A4 inducer) | ↓ AUC: 87% - 90% [4] [7] | Contraindicated [5]. |

Furthermore, this compound is an inhibitor of P-glycoprotein (P-gp). When co-administered with P-gp substrates like digoxin, it increased digoxin exposure (AUC) by 25%, necessitating monitoring and potential dose adjustment of the concomitant drug [4] [6] [5].

Experimental Protocols for Metabolism Studies

The key findings on this compound's metabolism are derived from well-established clinical drug interaction study designs.

Clinical DDI Study Design

A standard five-study design in healthy volunteers (n=24 per study) assessed interactions [4] [6]:

  • Subjects: Healthy adults (18-45 years), nonsmokers.
  • This compound Dose: 0.4 mg/kg twice daily (anticipated therapeutic dose).
  • Co-administered Drugs:
    • Strong Inhibitor: Ketoconazole 400 mg once daily.
    • Strong Inducer: Rifampin 600 mg once daily.
    • CYP3A4 Substrate: Midazolam 7.5 mg single dose.
    • P-gp Inhibitor: Verapamil 80 mg every 8h.
    • P-gp Substrate: Digoxin 0.25 mg once daily.
  • Endpoint: Geometric least-squares mean ratios (and 90% confidence intervals) for this compound and object drug Cmax and AUC.
In Vivo Tissue Distribution Study

A recent mouse study investigated how CYP3A4 inhibition/induction affects kidney exposure [7]:

  • Pretreatment: Ketoconazole (60 mg/kg) or Rifampin (10 mg/kg) for 4 days.
  • This compound Administration: 2.5 mg/kg IV or PO.
  • Sample Collection: Plasma and kidneys at 0.5, 1, 2, 4, 7, 12, and 24 hours.
  • Analysis: LC-MS for drug quantification; multiplex fluorescent imaging for cellular localization.

The experimental workflow for these studies can be visualized as follows:

G Start Study Population: Healthy Volunteers Design Open-label, Multi-arm, Sequential Design Start->Design Dosing This compound 0.4 mg/kg BID + Interacting Drug Design->Dosing PK Intensive PK Sampling (Over 12h interval) Dosing->PK Analysis Non-compartmental Analysis (NCA) PK->Analysis Endpoint Primary Endpoint: Geometric Mean Ratios for Cmax & AUC Analysis->Endpoint

  • Metabolic Profile: this compound is predominantly metabolized by CYP3A4, with a major metabolite of reduced potency.
  • Interaction Potential: It has significant interactions with strong CYP3A4/P-gp inhibitors and inducers, requiring dose modification or avoidance.
  • Experimental Evidence: Key data is derived from robust clinical DDI studies and supported by emerging tissue distribution research.

References

Mechanism of T-Cell Inhibition and Podocyte Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Voclosporin's pharmacodynamic action is mediated through a precise inhibition of the calcineurin pathway, which is central to T-cell activation, and a secondary stabilization of kidney podocytes.

Diagram of this compound's dual mechanism of action in T-cells and podocytes.

Unique Structural and Pharmacodynamic Advantages

This compound is a structural analog of cyclosporine A, modified by a single carbon extension at the amino acid-1 position [1] [2]. This change confers several key advantages:

  • Increased Potency: The modification results in higher binding affinity to cyclophilin A and more potent inhibition of calcineurin compared to cyclosporine [1] [3].
  • Predictable Pharmacokinetics: The structural change alters the primary site of metabolism, leading to a metabolite profile where the major metabolite is significantly less potent. This contributes to a more predictable dose-response relationship and eliminates the need for routine therapeutic drug monitoring, which is required for older CNIs [1] [2].
  • Improved Metabolic Profile: Clinical trials indicate that compared to traditional CNIs, this compound has a lower incidence of adverse effects like hypertension and hyperlipidemia, and is associated with a lower risk of new-onset diabetes than tacrolimus [4] [3].

Supporting Experimental Evidence

The pharmacodynamic profile of this compound is supported by robust clinical trial data. Key experimental findings and methodologies from pivotal studies are summarized below.

Trial / Data Source Experimental Design & Methodology Key Pharmacodynamic & Efficacy Findings

| AURORA 1 [4] [5] [6] | Design: Phase 3, RCT, double-blind, placebo-controlled. Population: Adults with active LN (Class III, IV, or V). Intervention: this compound (23.7 mg BID) + MMF + low-dose steroids vs. Placebo + MMF + low-dose steroids. Primary Endpoint: Renal Response at 52 weeks. | this compound group achieved significantly higher renal response rates (40.8%) vs. control (22.5%) [4]. Demonstrated potent immunosuppression and anti-proteinuric effect. | | AURORA 2 [5] [6] | Design: Long-term extension study of AURORA 1. Methodology: Patients from AURORA 1 continued the same blinded treatment for up to 36 months total. Assessed long-term safety and sustained efficacy. | Confirmed durability of the renal response. Safety profile consistent with AURORA 1, showing stable kidney function and no new safety signals over 3 years [5] [6]. | | PK/PD Modeling [3] [7] | Methodology: Graphical analysis of published concentration-time data and dose-response curves from multiple studies to derive PK/PD parameters (CE₅₀, Hill coefficient, half-life). | Quantified the relationship between drug exposure and effect. Established that a twice-daily dosing regimen maintains trough concentrations (10-20 ng/mL) within the therapeutic window for effective immunosuppression while staying below predicted toxicity thresholds [3] [7]. |

Conclusion for Researchers

This compound represents an advancement in the CNI class. Its defined dual mechanism of action, superior potency to cyclosporine, more predictable pharmacokinetic profile, and a potentially improved safety margin make it a valuable option for the long-term management of lupus nephritis [4] [3] [2]. Its role in relation to other emerging therapies, such as belimumab (a B-cell targeting therapy), through strategies like patient stratification, combination, or sequential therapy, is a key area for ongoing clinical investigation [2].

References

voclosporin binding affinity cyclophilin A

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Functional Data

The table below summarizes key experimental data on voclosporin's binding and functional potency.

Parameter Value for this compound Value for Z-ISA247 (Stereoisomer) Measurement Method / Context
Binding Affinity (Kd) for CypA 15 nM [1] [2] 61 nM [1] [2] Fluorescence spectroscopy [1] [2]
Half-maximum Immunosuppressive Effect (CE50) 50 ng/mL [3] Not Applicable Pharmacodynamic analysis in clinical context [3]
Immunosuppressive Potency Higher than Cyclosporin A [1] [2] Lower than E-ISA247 [1] [2] In vitro and in vivo models [1] [2]

Experimental Protocols for Key Assays

For researchers looking to reproduce or understand the foundational data, here are the methodologies from key studies.

X-ray Crystallography for Structure Determination [2]

This protocol was used to solve the structures of CypA bound to this compound and its stereoisomer.

  • Protein Production: The human CypA gene was overexpressed in E. coli BL21(DE3) cells. The protein was purified sequentially using hydroxyapatite, cation exchange (Source 15S), and size-exclusion (Superdex 75) chromatography.
  • Complex Formation & Crystallization: CypA was concentrated to 50 mg/mL and incubated with 2 mM of either this compound or Z-ISA247. Crystals of the complexes were grown using the hanging drop vapor diffusion method at 295 K with a precipitant solution containing 20% PEG 3350, 100 mM MES pH 6.5, and 200 mM ammonium sulfate.
  • Data Collection & Refinement: X-ray diffraction data were collected at 100 K. The structures were solved by molecular replacement using the existing CypA-Cyclosporin A structure as a search model. The models were refined through iterative cycles of manual fitting and computational refinement.
Fluorescence Spectroscopy for Binding Affinity (Kd) [1] [2]
  • Principle: This method measures the change in a fluorescent signal (e.g., intensity or polarization) as the drug binds to the protein. The equilibrium dissociation constant (Kd) is determined by titrating the drug into a solution of the protein and fitting the binding isotherm.
  • Application: The reported Kd values of 15 nM for this compound and 61 nM for Z-ISA247 were determined using this technique, confirming the structural observations of superior binding for this compound [1].
Molecular Docking for Binding Prediction [4] [5]

This computational method predicts the orientation and affinity of a small molecule (ligand) within a protein's binding site.

  • Software & Setup: Studies on this compound used tools like CB-Dock2 (integrated with AutoDock Vina). The crystal structure of the target protein (e.g., AChE from PDB ID: 7E3D) and the ligand structure from databases like PubChem are required inputs.
  • Process: The software automatically identifies binding pockets and simulates the docking of the ligand into the protein. It outputs potential binding poses and scores (binding affinities in kcal/mol) estimating the strength of the interaction.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the established immunosuppressive pathway of this compound and its recently investigated neuroprotective potential.

G cluster_immune Immunosuppressive Pathway Voc This compound CypA Cyclophilin A (CypA) Voc->CypA Binds to AChE Acetylcholinesterase (AChE) Voc->AChE Inhibits Complex This compound-CypA Complex CypA->Complex CypA->Complex Cn Calcineurin (Cn) Complex->Cn Inhibits Complex->Cn NFAT_p Inactive (Phosphorylated) NFAT Cn->NFAT_p Fails to dephosphorylate Cn->NFAT_p NFAT NFAT (Transcription Factor) NFAT_dep Active (Dephosphorylated) NFAT NFAT_p->NFAT_dep No Activation NFAT_p->NFAT_dep Cytokines Cytokine Production (e.g., IL-2) NFAT_dep->Cytokines NFAT_dep->Cytokines Tcell T-cell Activation Cytokines->Tcell Cytokines->Tcell Neuro Neuroprotective Effects AChE->Neuro Leads to

The diagram shows this compound's primary immunosuppressive action via the calcineurin pathway [1] [2] [6], and its potential neuroprotective role through AChE inhibition [4] [5].

Key Technical Insights for Researchers

  • Structural Advantage: The superior binding affinity of this compound stems from a single amino acid modification (using E-MePmt1) compared to cyclosporine A. This change allows for superior van der Waals contacts with the hydrophobic surface of CypA [1] [2].
  • Downstream Potency: The this compound-CypA complex induces structural changes in calcineurin that enhance the inhibition of NFAT dephosphorylation, leading to its greater immunosuppressive efficacy compared to cyclosporine A [1] [2].
  • Research Beyond Immunity: Recent computational and in vitro studies indicate that this compound has the highest binding affinity for Acetylcholinesterase (AChE) among several calcineurin inhibitors, suggesting a promising avenue for drug repurposing in neurodegenerative diseases [4] [5].

References

voclosporin preclinical studies lupus nephritis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Clinical Evidence

Table 1: Dual Mechanism of Action of Voclosporin [1] [2]

Mechanism Target Biological Action Therapeutic Outcome
T-Cell Inhibition Binds cyclophilin A, inhibits calcineurin, blocks NFAT dephosphorylation and nuclear translocation Reduces production of IL-2 and other pro-inflammatory cytokines, suppressing T-cell activation and proliferation
Podocyte Stabilization Inhibits calcineurin-mediated dephosphorylation of synaptopodin, preventing its catabolism Stabilizes the actin cytoskeleton in podocytes, directly reducing proteinuria and preserving the glomerular filtration barrier

Table 2: Efficacy and Safety from the AURORA 1 Phase 3 Trial [3]

Trial Aspect Details
Design Double-blind, randomized, placebo-controlled, phase 3 trial at 142 sites in 27 countries (NCT03021499)
Participants 357 adults with active LN (biopsy-proven class III, IV, or V)
Intervention This compound (23.7 mg twice daily) vs. Placebo, both combined with background MMF and low-dose steroids

| Primary Endpoint | Complete Renal Response (CRR) at 52 weeks • CRR Definition: UPCR ≤0.5 mg/mg, stable eGFR (no confirmed decrease >20% from baseline), no rescue medication, and minimal steroids (≤10 mg/day for ≥3 consecutive days prior to week 52 assessment) | | Key Efficacy Result | This compound: 41% (73/179) vs. Placebo: 23% (40/178); Odds Ratio 2.65 (95% CI 1.64-4.27; p<0.0001) | | Key Safety Result | Serious Adverse Events (SAEs) occurred in 21% of patients in both groups. The most frequent serious infection (pneumonia) was balanced (4% each). Deaths: 1 in this compound group, 5 in placebo group, none considered treatment-related. |

Preclinical and Exploratory Evidence

While the primary development path for this compound was in LN, a 2023 preclinical study investigated its potential in steroid-refractory ulcerative colitis, providing evidence of its broader anti-inflammatory efficacy [4].

Table 3: Summary of Preclinical Colitis Study [4]

Study Element Methodology Detail
Objective Assess therapeutic potential of this compound in acute severe steroid-refractory ulcerative colitis.
Disease Model Dextran Sodium Sulfate (DSS)-induced colitis in C57BL/6J wild-type mice.

| Experimental Groups | • this compound (10 mg/kg/day, i.p.) • Cyclosporine A (10 mg/kg/day, i.p.) • Solvent control (3% ethanol in sunflower oil) | | Treatment Protocol | Daily intraperitoneal injections began 3 days before DSS administration and continued until the end of the experiment. | | Key Assessments | • Disease Activity: Weight loss, diarrhea, rectal bleeding. • Endoscopy: Mucosal damage scoring on day 8. • Histology & Immunofluorescence: Tissue inflammation, ulceration (H&E), neutrophil influx (NE staining), epithelial integrity (E-Cadherin). • Cytokine Analysis: Multiplex immunoassays on tissue. | | Conclusion | Both this compound and cyclosporine A strongly ameliorated the course of DSS-induced colitis and reduced severity in a similar manner, identifying this compound as biologically effective in a preclinical model of colitis. |

Experimental Workflow and Signaling Pathway

The diagrams below illustrate the logical flow of the key preclinical experiment and the molecular signaling pathway targeted by this compound.

Preclinical Study Workflow cluster_assess Key Assessments start Study Initiation group1 Mouse Group 1: This compound (10 mg/kg/d) start->group1 group2 Mouse Group 2: Cyclosporine A (10 mg/kg/d) start->group2 group3 Mouse Group 3: Solvent Control start->group3 treat Daily i.p. Injection (-3 days to experiment end) group1->treat group2->treat group3->treat induce Induce Colitis (3% DSS in drinking water) treat->induce assess Disease Assessment induce->assess da Disease Activity: Weight, Diarrhea, Bleeding assess->da endo Colonoscopy: Mucosal Scoring assess->endo histo Tissue Analysis: H&E, IF Staining assess->histo cytokine Bead-based Cytokine Assay assess->cytokine concl Conclusion: This compound ameliorates colitis severity da->concl endo->concl histo->concl cytokine->concl

Experimental workflow for preclinical colitis study [4]

This compound Signaling Pathway cluster_tcell T-Cell Immunosuppression cluster_podo Podocyte Stabilization tcr T-Cell Receptor Activation ca Calcium Influx tcr->ca cn Calcineurin Activation ca->cn nfat_p NFAT-P (Inactive) cn->nfat_p  Dephosphorylates nfat NFAT (Active) nfat_p->nfat nucleus Nucleus nfat->nucleus il2 IL-2 Gene Transcription nucleus->il2 Reduced Inflammation Reduced Inflammation il2->Reduced Inflammation synapo_p Synaptopodin-P (Stable) synapo Synaptopodin (Degraded) synapo_p->synapo  Calcineurin Dephosphorylates destab Actin Cytkeleton Destabilized synapo->destab  Cathepsin L Degrades stab Actin Cytkeleton Stabilized Reduced Proteinuria Reduced Proteinuria stab->Reduced Proteinuria Proteinuria Proteinuria destab->Proteinuria vcs This compound cypa Cyclophilin A vcs->cypa cypa->cn  Inhibits cypa->cn cypa->synapo_p  Protects cypa->synapo_p

This compound mechanism: inhibits T-cell activation and stabilizes podocytes [1] [2]

Key Distinctions from Traditional Calcineurin Inhibitors

This compound's structural design provides several pharmacokinetic and safety advantages [4] [1] [2]:

  • Structural Analogy: It is an analog of cyclosporine A with a single carbon extension on the amino acid-1 residue.
  • Enhanced Potency: The modification increases binding affinity to cyclophilin A and potency of calcineurin inhibition.
  • Predictable Pharmacokinetics: Altered metabolism through CYP3A4 results in a more predictable dose-exposure relationship, eliminating the need for therapeutic drug monitoring.
  • Improved Metabolite Profile: It generates a lower load of potentially toxic metabolites, contributing to a potentially improved long-term safety profile, particularly regarding nephrotoxicity and hypertension.

Important Safety and Monitoring Considerations

For researchers designing future studies, note the following key points [5] [1] [6]:

  • Nephrotoxicity: Like other CNIs, it may cause acute/chronic nephrotoxicity. Regular eGFR monitoring is mandatory, with specific dose reduction protocols for significant eGFR drops.
  • Other Risks: Carries boxed warnings for malignancies and serious infections. Other notable risks include hypertension, neurotoxicity, and hyperkalemia.
  • Drug Interactions: It is a CYP3A4 substrate and a P-glycoprotein inhibitor. Coadministration with strong CYP3A4 inhibitors is contraindicated.

References

Quantitative Pharmacokinetic Parameters of Voclosporin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data on voclosporin's half-life, clearance, and distribution. It is important to note the presence of multiple half-lives, which are dose-dependent and critical for understanding its pharmacokinetic profile [1].

Parameter Value / Range Conditions / Notes
Apparent Oral Clearance (CL/F) 60 - 63.6 L/h At steady-state [2] [1].
Apparent Volume of Distribution (Vd/F) 2,154 L Extensive tissue distribution [3] [2] [1].
Terminal Half-Life (T~1/2~) ~30 hours (24.9 - 36.5 hrs) Associated with very low plasma concentrations; less relevant for dosing intervals [3] [1].
Dominant / Effect-Indicative Half-Life ~7 hours Observed at therapeutic doses (e.g., 23.7 mg); more relevant for the dosing phase [1].
Dose-Dependent Half-Life 3.0 - 18.1 hours Ranges from low (0.25 mg/kg) to high doses (4.5 mg/kg) [1].
Protein Binding ~97% Primarily to plasma proteins [3] [1].
Route of Elimination Feces (~88%), Urine (~2%) Parent drug and metabolites [3] [4].

Metabolic Pathways and Key Interactions

This compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it is also a substrate and inhibitor of P-glycoprotein (P-gp) [3] [5]. The following diagram illustrates its primary metabolic pathway and major sites for drug interactions.

Voclosporin_PK This compound Metabolism and Interactions This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Primary Metabolism Pgp P-glycoprotein (P-gp) This compound->Pgp  Transport Metabolites Metabolites CYP3A4->Metabolites Feces Feces Metabolites->Feces  Biliary Excretion Inhibitors CYP3A4/P-gp Inhibitors (e.g., Ketoconazole, Verapamil) Inhibitors->this compound  Increases Exposure Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->this compound  Decreases Exposure

This compound is metabolized by CYP3A4 and transported by P-gp. Inhibitors and inducers of these proteins significantly impact its plasma concentration.

Detailed Experimental Protocols for Key Studies

For research and development purposes, understanding the foundational clinical studies is critical. Here are the methodologies for two pivotal drug-interaction studies.

Ketoconazole (CYP3A4 Inhibitor) Interaction Study [5]

This study assessed the impact of a strong CYP3A4 inhibitor on this compound exposure.

  • Objective: To determine the effects of ketoconazole on the pharmacokinetics of this compound at steady state.
  • Design: Open-label, sequential study in healthy adult volunteers (n=24).
  • Dosing Regimen:
    • Period 1: this compound 0.4 mg/kg orally every 12 hours for 10 days (Days 1-10).
    • Period 2: Continuation of this compound plus Ketoconazole 400 mg once daily for 10 days (Days 11-20), administered concomitantly with the morning this compound dose.
  • Pharmacokinetic Sampling: Intensive blood sampling for this compound quantification was performed at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 3, 4, 5, 6, 8, 10, and 12 hours after the morning dose on Day 10 (this compound alone) and Day 20 (this compound + ketoconazole).
  • Key Findings: C~max~ and AUC of this compound increased by 6.4-fold and 18-fold, respectively.
Rifampin (CYP3A4 Inducer) Interaction Study [5]

This study evaluated the impact of a strong CYP3A4 inducer on this compound exposure.

  • Objective: To determine the effects of rifampin on the pharmacokinetics of a single dose of this compound.
  • Design: Open-label, two-phase study in healthy adult volunteers.
  • Dosing Regimen:
    • Phase 1 (Reference): A single oral dose of this compound 0.4 mg/kg was administered.
    • Phase 2 (Test): After a washout period, subjects received Rifampin 600 mg once daily for multiple days. On the final day, a single dose of this compound 0.4 mg/kg was administered concomitantly with rifampin.
  • Pharmacokinetic Sampling: Blood samples were collected over a period covering at least five half-lives of this compound after both the reference and test doses.
  • Key Findings: Rifampin pretreatment decreased the AUC of this compound by approximately 90% (to 0.9-fold), demonstrating a profound inductive effect [5].

Research and Development Considerations

  • Dose-Dependent Elimination Kinetics: The half-life of this compound is not constant. It decreases with lower doses, which is a critical factor for pharmacokinetic modeling and dose selection in clinical trials [1].
  • Non-Equilibrium Disposition in Kidneys: Preclinical data indicates that this compound rapidly distributes to kidney tissue. Drug interactions with CYP3A4 modulators like ketoconazole and rifampin can alter kidney exposure differently from plasma exposure, suggesting complex tissue-level pharmacokinetics [6].
  • Improved Metabolic Profile: The structural modification of this compound shifts its primary metabolism to a different amino acid position compared to cyclosporine. This results in a lower load of competitive, less-potent metabolites, contributing to a more predictable pharmacokinetic and pharmacodynamic relationship [1] [5].

References

voclosporin protein binding volume distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Voclosporin

The table below summarizes the key quantitative pharmacokinetic data for this compound.

Parameter Value Notes & Clinical Implications
Protein Binding ~97% [1] [2] [3] High binding to plasma proteins; potential for drug interactions.
Apparent Volume of Distribution (Vd) 2,154 L [1] [2] [4] Large Vd indicates extensive tissue distribution beyond the blood plasma.
Bioavailability ~50% (predicted) [4] Absolute bioavailability not officially stated; estimated based on similarity to cyclosporine.
Time to Peak Concentration (Tmax) 1.5 hours (median); range 1-4 hours [1] [5] Rapid absorption when taken on an empty stomach.
Clearance 63.6 L/h (mean apparent steady-state) [1] [2] Reduced in patients with hepatic or renal impairment [1].
Elimination Half-Life ~30 hours (average terminal) [1] [2] The dominant half-life at therapeutic levels is shorter, around 7 hours, supporting twice-daily dosing [4].
Route of Elimination Feces (~88%); Urine (~2%) [1] Primarily metabolized by CYP3A4; a major metabolite is 8-fold less potent [1] [2].

Mechanism of Action and Pharmacodynamics

This compound is a structural analog of cyclosporine A but with a modified amino acid residue that confers a higher binding affinity for cyclophilin A and more potent inhibition of calcineurin [1] [2] [6]. Its mechanism involves dual immunomodulatory and direct renal protective effects, as illustrated below.

Voclosporin_Mechanism cluster_immune Immunomodulatory Effect (T-Cells) cluster_renal Direct Renal Effect (Podocytes) This compound This compound This compound-Cyclophilin Complex This compound-Cyclophilin Complex This compound->this compound-Cyclophilin Complex Calcineurin Calcineurin NFAT NFAT Calcineurin->NFAT Prevents Dephosphorylation & Nuclear Translocation Synaptopodin Synaptopodin Calcineurin->Synaptopodin Prevents Dephosphorylation Cytokines Cytokines NFAT->Cytokines Inhibits Transcription of IL-2, IFN-γ, IL-4 Podocyte Podocyte Synaptopodin->Podocyte Stabilizes Actin Cytkeleton Proteinuria Proteinuria Podocyte->Proteinuria Reduces This compound-Cyclophilin Complex->Calcineurin Binds & Inhibits

Dual pathways of this compound: inhibits T-cell activation and stabilizes podocytes.

This dual pathway underpins the drug's efficacy in lupus nephritis by simultaneously suppressing the underlying autoimmune activity and directly protecting the kidney's filtration barrier to reduce proteinuria [2] [6].

Experimental Protocols for Key Assays

For researchers investigating this compound's properties, here are methodologies for critical experiments.

Molecular Docking to Determine Binding Affinity

This protocol is used to study this compound's interaction with targets like calcineurin or acetylcholinesterase (AChE) [7].

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., AChE, PDB ID: 7E3D) from the RCSB Protein Data Bank. Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
  • Ligand Preparation: Retrieve the 3D chemical structure of this compound (and comparator molecules like cyclosporine A) from the PubChem database. Optimize the geometry and assign appropriate charges.
  • Docking Simulation: Perform molecular docking using software like AutoDock Vina (integrated into CB-Dock2). Define the binding pocket on the target protein and run the docking simulation to predict the binding pose and calculate the binding affinity (typically in kcal/mol).
  • Analysis: Analyze the resulting complexes to identify key molecular interactions (hydrogen bonds, hydrophobic interactions) and compare binding affinities between different ligands.
In Vitro AChE Inhibition Assay

This Ellman's method measures this compound's direct inhibitory effect on AChE enzyme activity [7].

  • Reagent Preparation:
    • Prepare acetylthiocholine iodide (ATC) as the substrate.
    • Prepare 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogenic agent.
    • Prepare a solution of AChE enzyme from electric eel or human recombinant source.
    • Prepare this compound in a range of concentrations dissolved in an appropriate solvent (e.g., DMSO).
  • Reaction:
    • In a cuvette or microplate well, mix phosphate buffer (pH 8.0), DTNB, AChE enzyme, and the this compound solution (or vehicle control).
    • Pre-incubate the mixture for a few minutes.
    • Initiate the reaction by adding the substrate (ATC).
  • Measurement and Analysis:
    • Immediately monitor the increase in absorbance at 412 nm over 5-10 minutes using a spectrophotometer. This measures the yellow anion 5-thio-2-nitrobenzoate produced from the reaction of DTNB with thiocholine, which is hydrolyzed from ATC by AChE.
    • Calculate the rate of reaction for each inhibitor concentration. Plot the inhibition percentage versus the log of inhibitor concentration to determine the IC₅₀ value.

Clinical Pharmacology and Practical Implications

The pharmacokinetic profile of this compound directly impacts its clinical use.

  • High Protein Binding and Drug Interactions: The high protein binding (~97%) makes this compound's disposition susceptible to drug interactions. It is a substrate of CYP3A4 and P-glycoprotein (P-gp) [2] [3]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) is contraindicated, and dosage reduction is required with moderate inhibitors (e.g., fluconazole, verapamil) [2] [3]. Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin) should be avoided as they can reduce this compound exposure and efficacy [2] [3].
  • Large Volume of Distribution and Dosing: The large volume of distribution (2,154 L) reflects extensive distribution into tissues, including red blood cells [1] [2]. This contributes to a long terminal half-life but does not require therapeutic drug monitoring due to the drug's predictable pharmacokinetic-pharmacodynamic relationship [2] [4] [6]. The recommended dose is 23.7 mg twice daily without a loading dose, taken on an empty stomach to ensure consistent absorption [2] [3].

References

Application Note: RP-HPLC Methods for Voclosporin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods are critical for the quantitative determination of Voclosporin in bulk drug substances and pharmaceutical dosage forms. These methods are validated to ensure identity, potency, purity, and stability across various conditions.

The table below summarizes the chromatographic conditions from three distinct, published methodologies:

Parameter Method 1 (Syeda Afifa, 2025) [1] Method 2 (Health Informatics Journal) [2] Method 3 (QbD-Based Method, 2024) [3]
Column Agilent 150 (4.8 μm x 5 μm) Agilent C18 (250 x 4.0 mm, 5 µm) Waters X-Terra RP-18 (250 x 4.6 mm, 5μ)
Mobile Phase 0.5% Formic Acid : Acetonitrile (80:20) 0.01N Phosphate Buffer : Acetonitrile (70:30) Potassium Dihydrogen Phosphate : Acetonitrile (51:49.1% v/v)
Flow Rate 1.2 mL/min 1.0 mL/min 0.9 mL/min
Detection Wavelength 218 nm 220 nm 231 nm
Column Temperature 26 °C 30 °C Ambient
Retention Time 2.153 min 2.446 min Not Specified
Injection Volume Not Specified Not Specified Not Specified

Detailed Experimental Protocol

This protocol is adapted from the published methods, with Method 1 used as the primary example [1].

Materials and Equipment
  • Analytical Standard and Sample: this compound reference standard and the pharmaceutical dosage form (e.g., capsules).
  • Reagents: HPLC-grade water, acetonitrile, formic acid, and potassium dihydrogen phosphate.
  • Equipment: RP-HPLC system equipped with a UV or Photodiode Array (PDA) detector, and a suitable column (e.g., Agilent 150, 4.8 μm x 5 μm).
  • Software: Data acquisition and processing system.
Preparation of Solutions
  • Mobile Phase: Accurately measure 800 mL of 0.5% (v/v) formic acid in water and 200 mL of acetonitrile. Mix well and filter through a 0.45 μm membrane filter under vacuum. Degas the solution by sonication for 10 minutes [1].
  • Standard Solution: Weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent to obtain a stock solution of 1 mg/mL. Further dilute to the required working concentration (e.g., 10-20 μg/mL).
  • Sample Solution: For capsules, weigh the contents of not less than 10 capsules. Mix the powder thoroughly. Transfer an amount equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and dilute to volume. Filter a portion of this solution through a 0.45 μm syringe filter before injection [2] [3].
Chromatographic Procedure
  • System Setup: Install the column and allow it to equilibrate with the mobile phase at the set flow rate (1.2 mL/min) for at least 30 minutes until a stable baseline is achieved.
  • System Suitability Test: Inject the standard solution in six replicates. The method is considered suitable if the % Relative Standard Deviation (RSD) of the peak areas is NMT 2.0%, the number of theoretical plates is NLT 2000, and the tailing factor is NMT 2.0 [3].
  • Calibration Curve: Inject a series of standard solutions at different concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Plot the peak area versus concentration to generate the calibration curve. The regression equation for one method was reported as y = 22385x + 1431.2 with a correlation coefficient (r²) of ≥0.999, indicating excellent linearity [1].
  • Sample Analysis: Inject the filtered standard and sample solutions sequentially into the HPLC system. Record the chromatograms and measure the peak areas.

The following diagram outlines the logical workflow for the method development and validation process.

G Start Start: Method Development A Define Analytical Target Profile Start->A B Select Chromatographic Conditions (Table 1) A->B C Prepare Standard and Sample Solutions B->C D Perform System Suitability Test C->D E Execute Forced Degradation Studies D->E F Validate Method Parameters E->F End End: Routine QC Analysis F->End

Forced Degradation (Stress) Studies

To prove the method is "stability-indicating," the this compound sample is subjected to various stress conditions to induce degradation. The method should successfully resolve the degradants from the pure this compound peak [3].

  • Acid Degradation: Treat the drug solution with 0.1N HCl at room temperature for a few hours or under reflux.
  • Base Degradation: Treat the drug solution with 0.1N NaOH at room temperature for a few hours or under reflux.
  • Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified time.
  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C) for a defined period.
  • Photolytic Degradation: Expose the solid drug and/or solution to UV and visible light as per ICH guidelines.

After stress, the samples are analyzed against a fresh standard. The peak purity of the main this compound peak is assessed using a PDA detector to confirm there is no co-elution with degradants.

Method Validation

According to ICH guidelines, the developed method must be validated. The table below summarizes typical validation data from the cited studies [1] [2] [3].

Validation Parameter Results & Acceptance Criteria
Precision (% RSD) Method Precision: 0.7% (n=6) [1]. Repeatability: 0.1% - 0.7% [2] [3].
Accuracy (% Recovery) 99.93% - 100.46% [1] [2].
Linearity Correlation Coefficient (r²) ≥0.999. Range: Typically 50-150% of target concentration.
Specificity No interference from blank, placebo, or degradants. Confirmed via forced degradation studies [3].
LOD & LOQ LOD: 0.04 - 0.15 µg/mL. LOQ: 0.12 - 0.47 µg/mL [1] [2].
Robustness Method was robust against deliberate, small changes in flow rate, mobile phase composition, and temperature [3].

Scientific Context: What is this compound?

To underscore the importance of robust analytical methods, it is helpful to understand the drug substance itself.

  • Therapeutic Role: this compound is a novel calcineurin inhibitor approved by the FDA (2021) and EMA (2022) for the treatment of adults with active lupus nephritis, in combination with background immunosuppressive therapy [4] [5].
  • Mechanism of Action: It is a structural analog of cyclosporine but with a modified side chain that makes it more potent. It inhibits calcineurin in T-cells, thereby blocking the transcription of cytokines like IL-2 and suppressing the immune response. It also stabilizes podocytes in the kidney, which helps reduce proteinuria [4] [5].
  • Pharmacokinetics: this compound is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system and has a mean terminal half-life of about 30 hours. Its pharmacokinetics are not significantly influenced by age, gender, or body weight, and therapeutic drug monitoring is not required [4].

The following diagram summarizes the primary mechanism of action of this compound at the cellular level.

G V This compound enters T-cell A Binds to Cyclophilin A V->A B Forms VOS-Cyclophilin Complex A->B C Complex inhibits Calcineurin enzyme B->C D NF-AT remains phosphorylated (inactive) C->D E No translocation to nucleus D->E F Transcription of IL-2 and other cytokines BLOCKED E->F G Suppression of T-cell activation and proliferation F->G

Notes and Precautions

  • Column Care: The lifetime of the analytical column can be extended by using a guard column.
  • Mobile Phase: Freshly prepare and degas the mobile phase daily to prevent pump and baseline issues.
  • Specificity Confirmation: The use of a PDA detector is highly recommended for forced degradation studies to confirm peak purity and demonstrate the stability-indicating nature of the method.

References

Comprehensive Application Notes and Protocols: Voclosporin and Mycophenolate Mofetil Combination Therapy for Lupus Nephritis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Evidence Summary

Voclosporin (a novel calcineurin inhibitor) in combination with mycophenolate mofetil (MMF) and low-dose glucocorticoids represents a significant advancement in the management of lupus nephritis, a severe renal manifestation of systemic lupus erythematosus that affects approximately 30-50% of patients with this autoimmune condition. This triple therapy regimen has demonstrated superior efficacy over traditional dual immunosuppressive regimens, achieving significantly higher rates of complete renal response while permitting reduced glucocorticoid exposure. The synergistic mechanism of action targets both T-cell activation (this compound) and lymphocyte proliferation (MMF), providing multi-faceted immunomodulation that addresses the complex pathophysiology of lupus nephritis. Recent network meta-analyses of randomized controlled trials have established this combination as a preferred treatment option for induction therapy in active lupus nephritis, supported by both pivotal clinical trials and growing real-world evidence [1] [2].

Table 1: Key Efficacy Outcomes from Clinical Trials of this compound + MMF Combination Therapy

Trial/Study Patient Population Complete Renal Response Rate Proteinuria Reduction Safety Outcomes
AURORA 1 (RCT) Active LN (n=357) 40.8% vs. 22.5% (control) at 52 weeks [3] UPCR ≤0.5 mg/mg: 52% vs. 41.1% (control) at 6 months [4] Comparable SAEs; reversible eGFR dip in this compound group
AURORA 2 (Extension) AURORA 1 completers (n=216) 50.9% maintained response at 3 years [5] Sustained proteinuria reduction No new safety signals with long-term exposure
Network Meta-Analysis 5,146 patients across 38 RCTs [1] RR 1.9 vs. MMF alone (95% CI 1.47-2.47) [1] Earlier 50% UPCR reduction (29 vs. 84 days) [4] High certainty evidence for benefit-risk profile
Enlight-LN Registry (Real-world) 229 patients with active LN [6] Median UPCR: 2.3 g/g to 0.9 g/g at 6 months eGFR stable (89.3 to 82.0 mL/min/1.73 m²) Consistent with established safety profile

Table 2: Histopathological Outcomes from Repeat Renal Biopsies in AURORA Trials

Parameter This compound Group (n=16) Control Group (n=10) Significance
Chronicity Index Change No change (n=8) or change ≤2 (n=6) No change (n=3) or change ≤2 (n=6) No significant difference [7]
Active Lesions Improvement in most patients Variable improvement Enhanced resolution with this compound
Nephrotoxicity Signs No specific trends No specific trends No this compound-associated nephrotoxicity [7]
Vascular Lesions No notable progression No notable progression Comparable between groups
Tubular Changes Minimal to moderate Minimal to moderate No treatment-associated damage

The clinical efficacy of this combination is further substantiated by real-world evidence from the Enlight-LN registry, which includes diverse patient populations with high representation of Black/African American (38.0%) and Hispanic/Latino (35.4%) patients, groups traditionally at higher risk for severe lupus nephritis. These data demonstrate consistent reductions in proteinuria and stable estimated glomerular filtration rates over time, mirroring the outcomes observed in rigorous clinical trial settings [6]. Additionally, analysis of repeat renal biopsies from the AURORA trial participants has provided reassuring safety evidence, showing no significant increase in chronicity indices or histologic evidence of nephrotoxicity after approximately 18 months of continuous this compound treatment [7]. This combination approach aligns with the 2024 American College of Rheumatology Lupus Nephritis Guideline recommendation for triple immunosuppressive therapy as initial treatment for active lupus nephritis, reflecting the evolving standard of care that maximizes efficacy while minimizing corticosteroid-related toxicity [6].

Mechanism of Action and Synergistic Pathways

The therapeutic synergy between this compound and mycophenolate mofetil in lupus nephritis management stems from their complementary mechanisms targeting distinct but interconnected pathways in the immunopathological cascade of renal inflammation. This compound, a novel calcineurin inhibitor, primarily modulates T-cell activation by forming a complex with cyclophilin that binds to and inhibits calcineurin, thus preventing nuclear factor of activated T-cells (NFAT) dephosphorylation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of critical pro-inflammatory cytokines including interleukin-2 (IL-2), IL-3, and IL-4, thereby impeding T-cell proliferation and differentiation [3]. Simultaneously, this compound exhibits direct podoprotective effects by stabilizing the actin cytoskeleton of podocytes and preserving slit diaphragm architecture through synaptopodin modulation, which helps maintain glomerular filtration barrier integrity and reduces proteinuria independently of its immunomodulatory actions [5].

Mycophenolate mofetil exerts its immunosuppressive effects through its active metabolite, mycophenolic acid (MPA), which acts as a selective, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme serves as a rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells such as activated lymphocytes. By depleting intracellular guanosine nucleotide pools, MPA effectively suppresses both T-cell and B-cell proliferation, thereby dampening the cellular and humoral immune responses central to lupus nephritis pathogenesis [8] [9]. Recent research has revealed additional mechanisms through which MMF contributes to immunomodulation, including the induction of apoptosis in effector CD4+ and CD8+ T cells, downregulation of activation-induced CD25 expression, and generation of Foxp3+CD25+CD4+ and Foxp3+CD25+CD8+ regulatory T cells (Tregs). These effects collectively promote a shift in the Treg/activated Teff cell balance toward increased proportional representation of regulatory populations, fostering a more tolerogenic immune environment [8].

G cluster_synergy Synergistic Effects T-Cell Receptor\nActivation T-Cell Receptor Activation Calcineurin Activation Calcineurin Activation T-Cell Receptor\nActivation->Calcineurin Activation NFAT Dephosphorylation NFAT Dephosphorylation Calcineurin Activation->NFAT Dephosphorylation Cytokine Gene\nTranscription Cytokine Gene Transcription NFAT Dephosphorylation->Cytokine Gene\nTranscription T-Cell Proliferation\n& Activation T-Cell Proliferation & Activation Cytokine Gene\nTranscription->T-Cell Proliferation\n& Activation Enhanced Renal\nResponse Enhanced Renal Response T-Cell Proliferation\n& Activation->Enhanced Renal\nResponse This compound This compound This compound->Calcineurin Activation Inhibits Podocyte Cytoskeleton Podocyte Cytoskeleton This compound->Podocyte Cytoskeleton Stabilizes Mycophenolate Mofetil Mycophenolate Mofetil IMPDH Enzyme IMPDH Enzyme Mycophenolate Mofetil->IMPDH Enzyme Inhibits Guanine Nucleotide\nSynthesis Guanine Nucleotide Synthesis IMPDH Enzyme->Guanine Nucleotide\nSynthesis DNA/RNA Synthesis DNA/RNA Synthesis Guanine Nucleotide\nSynthesis->DNA/RNA Synthesis Lymphocyte\nProliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte\nProliferation Lymphocyte\nProliferation->Enhanced Renal\nResponse Slit Diaphragm\nArchitecture Slit Diaphragm Architecture Podocyte Cytoskeleton->Slit Diaphragm\nArchitecture Proteinuria Reduction Proteinuria Reduction Slit Diaphragm\nArchitecture->Proteinuria Reduction Reduced Proteinuria Reduced Proteinuria Proteinuria Reduction->Reduced Proteinuria Corticosteroid-Sparing\nEffect Corticosteroid-Sparing Effect Enhanced Renal\nResponse->Corticosteroid-Sparing\nEffect Reduced Proteinuria->Corticosteroid-Sparing\nEffect

Diagram 1: Synergistic Mechanisms of this compound and Mycophenolate Mofetil in Lupus Nephritis. The diagram illustrates the complementary pathways through which this compound (calcineurin inhibition and podocyte stabilization) and mycophenolate mofetil (IMPDH inhibition) target distinct aspects of lupus nephritis immunopathology, resulting in enhanced renal response and corticosteroid-sparing effects.

The interconnected immunomodulatory pathways targeted by this drug combination create a comprehensive suppression of the aberrant immune responses in lupus nephritis. This compound's inhibition of early T-cell activation events combined with MMF's blockade of lymphocyte proliferation results in multi-stage suppression of the cellular immune response. This is particularly relevant in lupus nephritis, where T-cell abnormalities include enhanced calcium influx and Syk pathway activation due to quantitative and functional deficiencies of CD3ζ chains. The combination effectively addresses these lupus-specific T-cell defects while simultaneously controlling B-cell activity through reduced T-cell help and direct antiproliferative effects on B lymphocytes [8] [3]. Furthermore, the podocyte-stabilizing effects of this compound directly address the glomerular permeability defect that underlies proteinuria, a key clinical manifestation and driver of progressive renal injury in lupus nephritis. This direct renal protection complements the immunomodulatory actions of both drugs, resulting in the superior clinical outcomes observed in clinical trials, including more rapid and complete reduction of proteinuria and higher rates of complete renal remission compared to MMF alone [5] [4].

In Vitro Experimental Protocols

T-cell and B-cell Functional Assays

In vitro characterization of this compound and mycophenolate mofetil's immunomodulatory effects requires comprehensive assessment of their impacts on lymphocyte proliferation, activation, and cytokine production. These protocols enable researchers to elucidate the molecular mechanisms underlying the synergistic therapeutic effects observed in clinical studies, providing foundational data for drug development and optimization. The experimental approaches outlined below employ standardized methodologies with appropriate controls to ensure reproducibility and reliability of results, incorporating both individual drug evaluations and combination treatments to identify potential synergistic interactions [8] [3].

Protocol 1: T-cell Proliferation and Activation Assay

  • Primary Cells: Isolate human CD4+ and CD8+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with negative selection kits to maintain cell viability and function
  • Stimulation Conditions: Activate T cells with plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies to mimic physiological T-cell receptor engagement
  • Drug Treatment: Apply this compound (0.1-100 nM), MPA (active metabolite of MMF, 0.01-10 μM), and combinations at fixed ratios; include cyclosporine A as a reference calcineurin inhibitor
  • Proliferation Assessment:
    • Incorporate 10 μM EdU (5-ethynyl-2'-deoxyuridine) for the final 6 hours of a 72-hour culture period
    • Detect incorporated EdU using click chemistry with fluorescent azides followed by flow cytometry analysis
    • Analyze data using FlowJo software with proliferation module for generation of proliferation indices
  • Activation Markers: After 48 hours of culture, stain cells with fluorochrome-conjugated antibodies against CD25, CD69, and HLA-DR; include appropriate isotype controls
  • Cytokine Profiling: Collect supernatants at 24, 48, and 72 hours for multiplex cytokine analysis (IL-2, IL-4, IL-6, IL-10, IL-17, IFN-γ, TNF-α) using Luminex technology
  • Statistical Analysis: Perform dose-response modeling using four-parameter logistic regression to calculate IC50 values; assess combination effects using Chou-Talalay method for combination index (CI) determination

Protocol 2: B-cell Proliferation and Differentiation Assay

  • Cell Source: Isplicate human CD19+ B cells from PBMCs using positive selection with MACS technology; assess purity (>95%) by flow cytometry
  • Stimulation Conditions: Activate B cells with soluble anti-IgM F(ab')2 fragments (10 μg/mL) combined with recombinant human CD40L (1 μg/mL) and IL-4 (50 ng/mL) to promote proliferation and differentiation
  • Drug Exposure: Treat cells with this compound (1-100 nM), MPA (0.1-10 μM), and combination regimens; include vehicle controls and reference standards
  • Proliferation Measurement:
    • Use CFSE dilution assay by labeling cells with 5 μM carboxyfluorescein succinimidyl ester prior to culture
    • Analyze proliferation history after 96 hours by flow cytometry, gating on viable CD19+ cells
  • Plasma Cell Differentiation:
    • After 5 days of culture, stain cells with anti-CD19, anti-CD27, and anti-CD38 antibodies
    • Identify plasma cell precursors as CD19+CD27hiCD38hi population
    • Quantify immunoglobulin production in supernatants using nephelometry or ELISA
  • Gene Expression Analysis: Isolate RNA from B cells after 24 hours of culture; perform RT-qPCR for PRDM1 (Blimp-1), XBP1, and BCL-6 to assess differentiation pathways

Protocol 3: Regulatory T-cell Induction Assay

  • Experimental Setup: Isplicate naive CD4+ T cells (CD4+CD25-CD45RA+) from human PBMCs using fluorescence-activated cell sorting (FACS) to ensure population purity
  • Polarizing Conditions: Culture cells in Treg-polarizing conditions with recombinant human TGF-β1 (5 ng/mL) and IL-2 (100 U/mL) in the presence of anti-CD3/anti-CD28 activation
  • Drug Treatment: Include this compound (10 nM), MPA (1 μM), and combination throughout the 5-day culture period
  • Flow Cytometric Analysis:
    • Stain cells with anti-CD4, anti-CD25, anti-CD127, and anti-Foxp3 antibodies following fixation and permeabilization
    • Include fluorescence-minus-one (FMO) controls for proper gating
    • Analyze using flow cytometer equipped with 488-nm, 561-nm, and 640-nm lasers
  • Functional Suppression Assay:
    • Co-culture induced Tregs with CFSE-labeled responder T cells at various ratios (1:1 to 1:16)
    • Activate with anti-CD3/CD28 beads and assess proliferation of responders after 72 hours
    • Calculate percentage suppression relative to control conditions without Tregs
IMPDH Activity and Nucleotide Pool Assessment

Biochemical characterization of MMF's mechanism of action provides critical insights into its immunosuppressive potency and potential interactions with this compound. This protocol details the assessment of IMPDH enzymatic activity and intracellular nucleotide pools in lymphocytes following drug exposure, enabling researchers to quantify the pharmacodynamic effects of MPA and its potential modulation by calcineurin inhibition [8] [9].

Protocol 4: IMPDH Activity and Guanine Nucleotide Measurement

  • Cell Preparation: Use Jurkat T-cell line or freshly isolated human PBMCs cultured in RPMI 1640 with 10% fetal bovine serum
  • Drug Treatment: Expose cells to MPA (0.1-10 μM), this compound (10-100 nM), and combinations for 4-24 hours; include untreated controls
  • IMPDH Activity Assay:
    • Prepare cell lysates using freeze-thaw cycles in IMPDH assay buffer
    • Measure enzymatic activity by monitoring the conversion of NAD+ to NADH during the oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)
    • Follow absorbance at 340 nm spectrophotometrically over 30 minutes at 37°C
    • Calculate enzyme activity using NADH extinction coefficient of 6.22 mM-1cm-1
  • Guanine Nucleotide Quantification:
    • Extract nucleotides using ice-cold 0.4 M perchloric acid followed by neutralization with potassium hydroxide
    • Separate GTP and dGTP using reverse-phase HPLC with C18 column and UV detection at 254 nm
    • Employ isocratic elution with 100 mM potassium phosphate buffer (pH 6.0) containing 8.5% methanol
    • Quantify using external standard curves for GTP and dGTP
  • Data Analysis: Normalize nucleotide concentrations to total cellular protein content; express treatment groups as percentage of control values

In Vivo Experimental Protocols

Murine Lupus Nephritis Models

In vivo evaluation of this compound and MMF combination therapy employs established murine lupus models that recapitulate key features of human lupus nephritis, including autoantibody production, immune complex deposition, and progressive renal injury. The MRL/MpJ-Faslpr (MRL/lpr) mouse model represents the gold standard for preclinical assessment of lupus nephritis therapeutics due to its spontaneous development of severe autoimmune disease with renal manifestations closely resembling human lupus nephritis. These protocols detail the comprehensive evaluation of therapeutic efficacy, including assessment of proteinuria, renal histopathology, and immunologic parameters [8].

Protocol 5: MRL/lpr Therapeutic Intervention Study

  • Animals: Female MRL/MpJ-Faslpr mice (n=10-12 per group), age-matched at study initiation (12 weeks old) when early autoimmune manifestations are evident
  • Randomization: Stratify animals based on early proteinuria measurements (urine albumin-to-creatinine ratio 100-300 mg/g) to ensure equivalent disease severity across groups
  • Drug Formulations and Dosing:
    • This compound: 1.5 mg/kg twice daily by oral gavage in vehicle (0.5% methylcellulose)
    • MMF: 100 mg/kg twice daily by oral gavage in vehicle (0.5% methylcellulose)
    • Combination: Full doses of both drugs administered concurrently
    • Control: Vehicle administration on identical schedule
  • Study Duration: 8 weeks of treatment, with comprehensive endpoint assessments at week 20 of age
  • Monitoring and Data Collection:
    • Weekly weight measurements and clinical observations for general health assessment
    • Biweekly urine collection in metabolic cages for albumin-to-creatinine ratio determination
    • Monthly serum collection for autoantibody profiling (anti-dsDNA, anti-Smith) and creatinine measurement
    • Terminal blood collection for comprehensive immunophenotyping at study conclusion
  • Renal Histopathology:
    • Perfusion-fix kidneys with 10% neutral buffered formalin followed by paraffin embedding
    • Section at 3-4 μm thickness and stain with H&E, periodic acid-Schiff (PAS), and Jones methenamine silver
    • Score glomerular activity (0-4), interstitial inflammation (0-3), and vascular lesions (0-3) by pathologist blinded to treatment groups
    • Perform immunofluorescence for IgG, IgM, and C3 deposition using frozen sections
  • Immune Cell Profiling:
    • Prepare single-cell suspensions from spleen and lymph nodes
    • Stain for flow cytometric analysis of T-cell subsets (CD4+, CD8+, Tregs), B-cell subsets (transitional, mature, plasma cells), and activation markers
    • Analyze using 12-color flow cytometry panels on instruments with appropriate laser configurations

Table 3: Experimental Endpoints for Murine Lupus Nephritis Studies

Parameter Category Specific Measurements Timepoints Methodology
Renal Function Urine albumin-to-creatinine ratio Biweekly ELISA and colorimetric assays
Serum creatinine, BUN Monthly Enzymatic/colorimetric methods
Serology Anti-dsDNA autoantibodies Monthly ELISA
Total IgG, IgG subclasses Terminal Multiplex immunoassay
Complement C3 levels Monthly Immunoturbidimetric assay
Histopathology Glomerular activity index Terminal Semi-quantitative scoring (0-4)
Interstitial inflammation Terminal Semi-quantitative scoring (0-3)
Immune complex deposition Terminal Immunofluorescence intensity
Immunophenotyping T-cell and B-cell subsets Terminal Flow cytometry
Activation markers (CD69, CD25) Terminal Flow cytometry
Spleen and lymph node weights Terminal Gravimetric measurement
Renal Histopathological Assessment

Comprehensive renal histology evaluation provides critical insights into the structural correlates of therapeutic efficacy and potential drug-related toxicity. This protocol outlines standardized methodology for processing and analyzing renal tissue from preclinical studies, with emphasis on scoring systems that effectively capture disease activity and chronicity changes relevant to lupus nephritis [7].

Protocol 6: Renal Histopathology Processing and Scoring

  • Tissue Collection and Processing:
    • Perfusion-fix kidneys under anesthesia with 10% neutral buffered formalin at physiological pressure
    • Process fixed tissue through graded ethanol series, clear with xylene, and embed in paraffin
    • Section at 3 μm thickness using rotary microtome and mount on charged slides
    • Perform standard H&E, PAS, Jones methenamine silver, and Masson's trichrome stains
  • Activity and Chronicity Indices:
    • Adapt the revised National Institutes of Health scoring system for lupus nephritis
    • Activity Index components (score 0-24):
      • Glomerular hypercellularity (0-3)
      • Leukocyte infiltration (0-3)
      • Hyaline deposits (0-3)
      • Fibrinoid necrosis/karyorrhexis (0-6)
      • Cellular crescents (0-6)
      • Interstitial inflammation (0-3)
    • Chronicity Index components (score 0-12):
      • Glomerular sclerosis (0-3)
      • Fibrous crescents (0-3)
      • Tubular atrophy (0-3)
      • Interstitial fibrosis (0-3)
  • Immunofluorescence Microscopy:
    • Snap-freeze renal tissue in optimal cutting temperature (OCT) compound
    • Cryosection at 5 μm thickness, air dry, and fix in cold acetone
    • Incubate with fluorochrome-conjugated antibodies against IgG, IgM, IgA, C3, C1q, and properdin
    • Score intensity on 0-3+ scale for glomerular and tubular compartments
  • Electron Microscopy:
    • Fix tissue samples in 2.5% glutaraldehyde followed by 1% osmium tetroxide
    • Embed in epoxy resin, section at 60-90 nm, and stain with uranyl acetate and lead citrate
    • Examine with transmission electron microscope at 80 kV
    • Document electron-dense deposits location (subepithelial, subendothelial, mesangial)
    • Assess podocyte foot process effacement as percentage of glomerular basement membrane covered by effaced processes

Clinical Translation and Clinical Trial Protocols

Human Study Designs and Endpoints

Translating preclinical findings to human clinical trials requires carefully designed study protocols with appropriate endpoints that accurately capture both efficacy and safety parameters. The success of this compound and MMF combination therapy in lupus nephritis has been established through pivotal phase 2 and 3 clinical trials that employed standardized response criteria and comprehensive safety monitoring. This section outlines key methodological considerations for clinical trial design based on the successful approaches implemented in the AURA-LV and AURORA trials, which led to regulatory approval of this combination [1] [4].

Protocol 7: Randomized Controlled Trial Design for Lupus Nephritis

  • Patient Population:
    • Inclusion Criteria: Adults (18-70 years) with biopsy-proven active lupus nephritis (Class III, IV, V, or combinations) within 6 months of screening, proteinuria (UPCR ≥1.5 mg/mg), and eGFR ≥45 mL/min/1.73 m²
    • Exclusion Criteria: Severe extrarenal lupus manifestations, recent use of prohibited immunosuppressants, anticipated need for renal replacement therapy within 6 months
    • Stratification Factors: Biopsy class (pure Class V vs. others), race (Black vs. non-Black), and proteinuria level (UPCR ≤3 vs. >3 mg/mg)
  • Study Arms and Dosing:
    • Experimental Arm: this compound (23.7 mg BID) + MMF (target 2 g/day) + low-dose glucocorticoids (initial 25 mg/day prednisone, tapered to 2.5 mg/day by week 16)
    • Control Arm: Placebo + MMF (target 2 g/day) + low-dose glucocorticoids (identical taper)
    • Treatment Duration: 52-week double-blind period followed by open-label extension
  • Efficacy Endpoints:
    • Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as:
      • UPCR ≤0.5 mg/mg
      • eGFR ≥60 mL/min/1.73 m² or no decrease from baseline >20%
      • No rescue medication required
    • Key Secondary Endpoints:
      • Partial Renal Response (PRR): ≥50% reduction in UPCR with similar eGFR criteria
      • Time to achieve UPCR ≤0.5 mg/mg
      • Change in SLEDAI-2K score from baseline
      • Steroid-sparing effect (cumulative steroid dose)
  • Safety Monitoring:
    • Scheduled assessments at weeks 2, 4, 8, 12, 16, 24, 36, and 52
    • Laboratory monitoring: eGFR, serum creatinine, electrolytes, liver function tests, complete blood count
    • Blood pressure monitoring at each visit with standardized technique
    • Documentation of adverse events with particular attention to infections, hypertension, and neurological events

Protocol 8: Renal Histopathology Substudy Design

  • Objective: To assess the impact of long-term this compound treatment on renal histology through protocol-mandated repeat biopsies
  • Patient Subset: Voluntary participation from main study population with informed consent for repeat biopsy
  • Timing: Baseline biopsy within 6 months prior to study initiation; follow-up biopsy after approximately 18 months of treatment
  • Biopsy Processing:
    • Process tissue using standard protocols for light microscopy (≥10 glomeruli), immunofluorescence (≥3 glomeruli), and electron microscopy (≥2 glomeruli)
    • Employ central blinded pathologists for all readings using standardized scoring systems
    • Assess NIH Activity and Chronicity Indices with specific attention to changes from baseline
  • Primary Histology Endpoints:
    • Change in Chronicity Index from baseline to 18 months
    • Proportion of patients with improved, stable, or worsened activity/chronicity scores
    • Assessment of specific histologic features: vascular changes, tubular atrophy, interstitial fibrosis
  • Correlative Analyses:
    • Relationship between histologic changes and clinical parameters (proteinuria, eGFR)
    • Comparison of histologic responses between treatment arms
    • Identification of predictive baseline histologic features for clinical response
Biomarker and Immunomonitoring Protocols

Comprehensive biomarker assessments in clinical trials provide insights into drug mechanisms, pharmacodynamic effects, and potential predictors of treatment response. The following protocol details standardized approaches for biomarker evaluation in lupus nephritis clinical trials, with particular relevance to this compound and MMF combination therapy [8] [3].

Protocol 9: Peripheral Blood Immunophenotyping in Clinical Trials

  • Sample Collection:
    • Collect peripheral blood in sodium heparin tubes at baseline, weeks 4, 12, 24, and 52
    • Process within 24 hours of collection, with consistent processing protocols across sites
    • Isolate PBMCs using density gradient centrifugation and cryopreserve in liquid nitrogen
  • Flow Cytometry Panel Design:
    • Utilize 12-color panels on standardized flow cytometers with cross-site calibration
    • Include antibodies for T-cell subsets: CD3, CD4, CD8, CD45RA, CCR7, CD25, CD127, FoxP3
    • Include antibodies for B-cell subsets: CD19, CD20, CD27, CD38, CD24, IgD
    • Incorporate viability dye to exclude dead cells from analysis
  • Analysis Strategy:
    • Use automated population identification algorithms with manual verification
    • Report absolute counts using bead-based absolute counting methods
    • Focus on key populations: Tregs (CD4+CD25+CD127loFoxP3+), memory B cells (CD19+CD27+), and plasma cells (CD19+CD38hiCD27hi)
  • Data Reporting:
    • Express results as both percentage of parent population and absolute counts
    • Analyze changes from baseline and correlations with clinical outcomes
    • Perform longitudinal modeling of population dynamics during treatment

Table 4: Biomarker Monitoring in Lupus Nephritis Clinical Trials

Biomarker Category Specific Assays Sampling Timepoints Clinical Correlations
Renal Function Urine protein-to-creatinine ratio Every 4 weeks Primary efficacy endpoint
Serum cystatin C, eGFR Every 4 weeks Renal function trajectory
Urine sediment analysis Baseline, week 24, week 52 Disease activity
Autoantibodies Anti-dsDNA (ELISA and Crithidia) Baseline, week 12, week 24, week 52 Immunologic activity
Anti-C1q antibodies Baseline, week 52 Renal flare prediction
Extractable nuclear antigens Baseline Disease characterization
Complement System C3, C4 levels Every 4 weeks Disease activity
Alternative pathway markers (Bb) Baseline, week 24, week 52 Pathway-specific activation
Lymphocyte Subsets T-cell and B-cell phenotyping Baseline, week 12, week 52 Immunomodulatory effects
Treg/Teff ratio Baseline, week 12, week 52 Mechanism of action
Inflammatory Mediators Serum cytokines (IL-6, IL-10, IFN-α) Baseline, week 4, week 24 Inflammatory burden
Urine cytokines (MCP-1, TWEAK) Baseline, week 12, week 52 Renal-specific inflammation

Technical Appendix and Standardized Operating Procedures

Pharmacokinetic and Pharmacodynamic Assessments

Understanding the pharmacokinetic profile and pharmacodynamic effects of this compound and MMF is essential for optimal dosing and management of drug interactions. This compound exhibits favorable pharmacokinetic properties including linear kinetics that do not require therapeutic drug monitoring, distinguishing it from traditional calcineurin inhibitors. This section provides standardized protocols for assessing drug exposure and its relationship to both efficacy and safety parameters [3].

Protocol 10: Pharmacokinetic Sampling and Analysis

  • Blood Collection Schedule:
    • Intensive sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose at steady state (week 4)
    • Sparse sampling: Pre-dose and 2 hours post-dose at weeks 2, 4, 12, and 24
    • Collect in EDTA tubes, invert gently, and centrifuge within 30 minutes at 4°C
    • Store plasma at -80°C until analysis
  • Analytical Methods:
    • This compound: Quantify using validated LC-MS/MS method with deuterated internal standard
      • Chromatography: C18 column with gradient elution (methanol/ammonium formate)
      • Mass spectrometry: Positive electrospray ionization with MRM transition
      • Lower limit of quantification: 0.1 ng/mL
    • Mycophenolic Acid: Quantify using validated LC-MS/MS or HPLC-UV method
      • For LC-MS/MS: Similar conditions to this compound with different MRM transitions
      • For HPLC-UV: C18 column with isocratic elution and detection at 254 nm
      • Lower limit of quantification: 0.1 μg/mL
  • Pharmacokinetic Analysis:
    • Non-compartmental analysis using validated software (e.g., Phoenix WinNonlin)
    • Calculate Cmax, Tmax, AUC0-12, trough concentration (Ctrough), and apparent clearance
    • Population pharmacokinetic modeling to identify covariates affecting exposure
  • Pharmacodynamic Correlations:
    • Relationship between drug exposure and efficacy endpoints (UPCR reduction, CRR)
    • Relationship between drug exposure and safety parameters (eGFR dip, blood pressure changes)
    • Exposure-response modeling to identify therapeutic ranges
Troubleshooting and Technical Considerations

Successful implementation of these application notes and protocols requires attention to potential technical challenges and consideration of alternative approaches when standard methods yield suboptimal results. This section addresses common issues encountered during experimental and clinical evaluation of this compound and MMF combination therapy, along with recommended solutions [8] [3].

Common Technical Challenges and Solutions:

  • Variable Drug Responses in Preclinical Models:
    • Challenge: High inter-animal variability in disease progression in murine lupus models
    • Solution: Increase sample size (n=12-15 per group), implement stratified randomization based on baseline proteinuria, and include positive control groups (cyclophosphamide or belimumab)
  • Inconsistencies in Lymphocyte Profiling:
    • Challenge: Day-to-day variability in flow cytometry results, particularly for low-frequency populations like Tregs
    • Solution: Use standardized antibody cocktails, implement daily cytometer quality control with calibration beads, include internal control samples in each run, and utilize batch analysis with normalization to controls
  • MMF Bioavailability Issues in Murine Studies:
    • Challenge: Variable MMF absorption in mice leading to inconsistent exposure
    • Solution: Administer MMF by oral gavage in suspension rather than mixed in diet, confirm exposure through periodic plasma MPA measurements, and consider divided dosing (BID) to maintain therapeutic levels
  • Renal Histopathology Scoring Consistency:
    • Challenge: Inter-observer variability in histopathology scoring systems
    • Solution: Implement centralized reading with blinded pathologists, conduct training sessions with reference images before study initiation, and calculate inter-rater reliability statistics during the study
  • Handling Missing Data in Clinical Trials:
    • Challenge: Incomplete data collection, particularly for repeated measures like UPCR
    • Solution: Implement rigorous monitoring for protocol compliance, use multiple imputation methods for missing data in primary analysis, and conduct sensitivity analyses with different imputation approaches

Optimization Strategies for Combination Therapy Studies:

  • Dose Ranging Approaches: Conduct preliminary dose-finding studies for each drug individually before combination experiments to identify appropriate dose levels and avoid excessive immunosuppression
  • Temporal Dosing Considerations: Evaluate sequential administration (e.g., MMF pre-treatment followed by combination) versus simultaneous initiation to identify optimal sequencing
  • Biomarker Integration: Incorporate exploratory biomarkers beyond standard clinical parameters to provide mechanistic insights and early indicators of efficacy or toxicity
  • Long-Term Safety Monitoring: Extend observation periods beyond initial efficacy assessment to capture potential late-emerging effects, particularly with regard to renal function and infectious complications

References

Voclosporin Administration Protocols: Comprehensive Analysis of Food Effects and Clinical Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Voclosporin is a novel calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis in combination with background immunosuppressive therapy. As a second-generation CNI, it offers a dual mechanism of action by inhibiting T-cell activation and cytokine production while simultaneously promoting podocyte stability in the kidney, thereby reducing proteinuria and preserving renal function [1]. Unlike traditional calcineurin inhibitors, this compound features a more consistent pharmacokinetic profile with lower intra-patient variability, contributing to its predictable dosing regimen and reduced monitoring requirements [2]. The structural optimization of this compound, which includes an alteration in the amino acid residue at position 1, results in improved metabolic stability and potency compared to earlier CNIs like cyclosporine [3].

For researchers and clinicians, understanding the food effects on this compound pharmacokinetics is crucial for optimizing therapeutic outcomes. The administration requirements significantly influence drug absorption, bioavailability, and ultimately, clinical efficacy in managing lupus nephritis. This document provides comprehensive application notes and experimental protocols regarding this compound administration, with particular emphasis on food effects, pharmacokinetic parameters, and clinical monitoring considerations based on current evidence and labeling information.

Administration Protocols and Food Effects

Standard Administration Guidelines

This compound has specific administration requirements that significantly impact its absorption and bioavailability. The standard recommended dose for adults with active lupus nephritis is 23.7 mg twice daily [4] [5], taken approximately 12 hours apart. The capsules must be swallowed whole and should not be crushed, chewed, or dissolved prior to administration [6] [5].

The most critical administration consideration is the timing relative to food intake. According to the manufacturer's labeling and clinical guidelines, this compound should be taken on an empty stomach - specifically either 1 hour before or 2 hours after a meal [4] [6] [2]. This recommendation is based on pharmacokinetic studies demonstrating that food affects the rate and extent of this compound absorption, potentially leading to subtherapeutic or toxic drug levels if not properly administered.

Food Effect Mechanisms and Clinical Impact

The interaction between this compound and food involves several physiological mechanisms that can alter its pharmacokinetic profile. The presence of food in the gastrointestinal tract, particularly high-fat meals, can significantly impact drug absorption through multiple pathways. Food can delay gastric emptying, alter gastrointestinal pH, stimulate bile secretion, and potentially interact directly with drug molecules or formulation components. For this compound, which has low solubility and high permeability characteristics (BCS Class II), these factors collectively influence the dissolution rate and absorption efficiency [3].

Table 1: Clinical Implications of Food Effects on this compound Pharmacokinetics

Parameter Fasted State Fed State Clinical Significance
Absorption Rate Optimal Delayed and variable May affect time to reach therapeutic concentration
Bioavailability Consistent and predictable Unpredictable Impacts efficacy and safety profile
Peak Concentration (C~max~) Consistent Variable May correlate with toxicity risk
Trough Concentration (C~min~) Stable Fluctuating Impacts immunosuppressive effect maintenance
Dose Adjustment Requirements Not typically needed Potentially necessary Complicates dosing regimen

Additionally, patients should avoid consuming grapefruit or grapefruit juice during this compound therapy, as it contains compounds that inhibit cytochrome P450 3A4 (CYP3A4) and P-glycoprotein, potentially increasing this compound exposure and the risk of adverse effects [4] [6] [5]. This interaction persists for several days after grapefruit consumption, necessitating complete avoidance rather than temporal separation from this compound dosing.

Pharmacokinetic and Pharmacodynamic Profile

Key Pharmacokinetic Parameters

This compound demonstrates predictable pharmacokinetic properties that contribute to its clinical utility. After oral administration in the fasted state, the drug exhibits a dominant half-life of approximately 7 hours, supporting twice-daily dosing [3]. The therapeutic target for trough concentrations is typically maintained between 10-20 ng/mL to ensure efficacy while minimizing toxicity risks [3].

The pharmacokinetic profile of this compound shows dose-dependent characteristics, with the QTc interval prolongation observed at doses higher than the recommended therapeutic range for lupus nephritis [1]. This relationship underscores the importance of maintaining appropriate dosing and monitoring to prevent potential cardiotoxic effects.

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound

Parameter Value Clinical Context
Therapeutic Trough Concentration 10-20 ng/mL Target range for lupus nephritis treatment [3]
Half-life (t~1/2~) ~7 hours Supports twice-daily dosing regimen [3]
CE~50~ (Half-maximum effect concentration) ~50 ng/mL Potency indicator for immunosuppressive effect [3]
Hill Coefficient (H) 1.3 Indicates concentration-dependent effect on immune system [3]
Nephrotoxicity Threshold >30 ng/mL Level associated with increased renal toxicity risk [3]
New-onset Diabetes Threshold >40 ng/mL Level associated with increased diabetes risk [3]
Time to Peak Concentration (T~max~) Not specified in results Typically 1.5-2 hours for CNIs; requires verification for this compound
Pharmacodynamic Characteristics

This compound's pharmacodynamic profile demonstrates several advantages over traditional calcineurin inhibitors. The concentration-dependent immunosuppressive effect (Hill coefficient H = 1.3) allows for predictable response based on drug levels [3]. The calculated effect bisection time of 10 hours aligns well with the 12-hour dosing interval, ensuring continuous therapeutic coverage throughout the dosing period [3].

Compared to cyclosporine, this compound exhibits greater potency with a lower CE~50~ value (50 ng/mL vs. higher values for cyclosporine), indicating that half-maximal immunosuppressive effect is achieved at lower concentrations [3]. This enhanced potency, combined with a more favorable therapeutic window, contributes to this compound's improved efficacy and safety profile in lupus nephritis management.

Clinical Monitoring and Safety Protocols

Efficacy and Safety Monitoring

Therapeutic drug monitoring and safety assessment are essential components of this compound therapy. Recent label updates based on the AURORA 2 extension study have modified monitoring requirements, with eGFR assessments recommended every two weeks for the first month of treatment, every four weeks through the first year, and quarterly thereafter [1]. This represents a significant reduction from previous requirements for monthly monitoring throughout therapy.

Blood pressure should be monitored regularly due to the risk of hypertension, and serum potassium should be assessed periodically to detect hyperkalemia [4] [1]. Neurological symptoms should be evaluated, as this compound shares with other CNIs the potential for neurotoxicity, including rare but serious conditions such as posterior reversible encephalopathy syndrome [1].

Drug Interaction Management

This compound is a substrate for both CYP3A4 and P-glycoprotein, making it susceptible to numerous drug interactions. Concomitant use with strong CYP3A4 inhibitors is contraindicated due to the significantly increased risk of nephrotoxicity [4] [1]. These medications include clarithromycin, ketoconazole, itraconazole, and several antiretroviral agents.

Conversely, drugs that induce CYP3A4 activity may reduce this compound concentrations, potentially leading to subtherapeutic levels and reduced efficacy. Such medications include rifampin, carbamazepine, and St. John's wort [6]. Additionally, this compound may slow the elimination of other drugs, potentially increasing their exposure and toxicity risk [6].

Experimental Protocols for Food Effect Assessment

Clinical Bioavailability Study Design

For researchers investigating food effects on this compound, a standardized single-dose, two-treatment, two-period, two-sequence crossover study is recommended. This design should include:

  • Subject Selection: Healthy volunteers or stable lupus nephritis patients (n=24-36) under controlled conditions
  • Test Conditions: Administration of this compound 23.7 mg after an overnight fast (reference) versus administration with a standardized high-fat, high-calorie meal (test)
  • Standardized Meal: 800-1000 calories with approximately 50% from fat, as recommended by FDA guidance for food-effect bioavailability studies
  • Blood Sampling: Intensive sampling protocol (pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours post-dose) to fully characterize the pharmacokinetic profile
  • Parameter Analysis: C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and other relevant pharmacokinetic parameters
Bioanalytical Methodology

Accurate quantification of this compound concentrations requires validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with the following specifications:

  • Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples
  • Chromatographic Separation: Reverse-phase column with gradient elution using methanol/water or acetonitrile/water mobile phases containing volatile modifiers
  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive electrospray ionization mode
  • Validation Parameters: Selectivity, sensitivity (LLOQ ~0.1 ng/mL), accuracy (±15%), precision (CV ≤15%), linearity, matrix effects, and stability
  • Quality Control: Incorporation of calibration standards and QC samples at low, medium, and high concentrations during sample analysis

G FoodEffectStudy Food Effect Bioavailability Study Design Study Design: Randomized, two-period, crossover FoodEffectStudy->Design Conditions Test Conditions Design->Conditions Fasted Fasted State (Reference) Conditions->Fasted Fed Fed State (High-fat meal) Conditions->Fed PKSampling Blood Sampling: 15 time points over 24 hours Fasted->PKSampling Fed->PKSampling Bioanalysis LC-MS/MS Analysis PKSampling->Bioanalysis Parameters PK Parameter Calculation Bioanalysis->Parameters Results Statistical Analysis of Food Effect Parameters->Results

Diagram 1: Experimental workflow for assessing food effects on this compound bioavailability illustrating the crossover study design, test conditions, sampling protocol, and analytical methodology for comprehensive food effect assessment.

Conclusion

Proper administration of this compound on an empty stomach is a critical factor in ensuring optimal pharmacokinetic exposure and therapeutic outcomes in lupus nephritis patients. The documented food effects necessitate strict adherence to dosing guidelines, requiring administration either 1 hour before or 2 hours after meals [4] [6] [2]. The drug's favorable pharmacokinetic profile, including a half-life of approximately 7 hours and concentration-dependent pharmacodynamics, supports the twice-daily dosing regimen when administered correctly [3].

The recent label updates incorporating long-term efficacy data from the AURORA 2 study provide evidence for sustained complete renal response through three years of treatment, reinforcing this compound's position as an important therapeutic option for lupus nephritis [7] [1]. The modified monitoring recommendations, with reduced frequency of eGFR assessments after the first year of treatment, align better with standard clinical practice while maintaining appropriate safety oversight [1].

For researchers and clinicians, understanding the mechanistic basis for food effects and implementing proper administration protocols are essential for maximizing the benefit-risk profile of this compound therapy. Future research directions should include further exploration of food effects across different patient populations, evaluation of specific food components on this compound absorption, and development of innovative formulations that may reduce food interactions.

References

Application Notes: Clinical Monitoring of Voclosporin

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and clinicians, understanding voclosporin's monitoring profile is crucial for study design and patient management.

  • Fixed Dosing Without TDM: this compound's structural modification results in more predictable pharmacokinetics and a consistent relationship between dose and drug exposure. This eliminates the need for the individualized dose adjustments and frequent TDM required with cyclosporine or tacrolimus [1] [2] [3].
  • Focus on Clinical Safety Monitoring: The primary monitoring involves tracking clinical parameters to manage potential adverse effects, which are consistent with the calcineurin inhibitor class [1] [4] [5].

The key safety monitoring parameters and their schedules are summarized in the table below.

Monitoring Parameter Recommended Schedule & Actions Rationale & Key Considerations

| Renal Function (eGFR) | Baseline, then: Every 2 weeks for 1st month, every 4 weeks through 1st year, quarterly thereafter [5]. Dose Reduction: >20% to <30% eGFR drop from baseline. Discontinuation: ≥30% eGFR drop from baseline [4] [5]. | this compound can cause acute/chronic nephrotoxicity. Dose-dependent; risk increased with other nephrotoxic drugs [4] [5]. | | Blood Pressure | Every 2 weeks for the 1st month, then as clinically indicated. Discontinue if >165/105 mmHg [5]. | Hypertension is a common adverse reaction due to vasoconstriction of afferent glomerular arterioles [4]. | | Serum Potassium | Monitor periodically [5]. | Hyperkalemia has been reported with CNIs and risk is increased with concomitant use of other agents that can raise potassium [5]. | | Neurotoxicity | Monitor for symptoms (tremor, headache, paresthesia, rare PRES) [4] [5]. | Like other CNIs, this compound may cause a spectrum of neurotoxicities [4]. | | Other Parameters | Monitor for infections, malignancies, and QT prolongation (at higher-than-approved doses) [5]. | Boxed warnings for immunosuppressants; QT effect is dose-dependent [5]. |

Experimental Protocol: LC-MS/MS Quantification of this compound

While routine TDM is not required for clinical use, precise bioanalytical methods are essential for pharmacokinetic studies during drug development. The following protocol details a validated method for quantifying this compound in human whole blood [6].

  • Objective: To provide a reliable, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring and pharmacokinetic analysis of this compound.
  • Principle: this compound is extracted from whole blood using a simple protein precipitation. The extract is then analyzed via LC-MS/MS, monitoring specific ion transitions for this compound and its internal standard (deuterated this compound) for highly selective and sensitive quantification [6].
Materials & Reagents
  • Analytical Standards: this compound and deuterated this compound (D3-isotope, mass shift +4 Da) as the internal standard (IS) [6].
  • Solvents: Acetonitrile and methanol (HPLC grade), zinc sulfate heptahydrate [6].
  • Mobile Phase: Acetonitrile/water with 0.020 mM sodium acetate to promote the formation of the sodium adduct [6].
  • Equipment: LC-MS/MS system with a turbo ion spray source, analytical column (e.g., 50 x 4.6 mm, 3.5 µm particle size) [6].
Sample Preparation Workflow
  • Aliquot: Pipette 100 µL of whole blood (calibrators, quality controls, or patient samples) into a microtube [6].
  • Precipitate: Add 300 µL of internal standard working solution (IS in acetonitrile, ~100 ng/mL) and 100 µL of zinc sulfate solution (0.5 M) to precipitate proteins [6].
  • Vortex & Centrifuge: Mix vigorously for 2 minutes, then centrifuge at 13,000 x g for 5 minutes [6].
  • Inject: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis [6].
LC-MS/MS Analysis Conditions

The table below summarizes the key instrument parameters.

Parameter Specification
HPLC Column C18, 50 x 4.6 mm, 3.5 µm [6]

| Mobile Phase | A: Water with 0.020 mM Sodium Acetate B: Acetonitrile with 0.020 mM Sodium Acetate [6] | | Gradient | Linear gradient from 70% B to 90% B over 2.0 minutes [6] | | Flow Rate | 1.2 mL/min [6] | | Injection Volume | 10 µL [6] | | Ionization Mode | Positive Electrospray (ESI+), monitoring sodium adducts [6] | | MS Transitions (MRM) | this compound: m/z 1202.0 → 1134.8 Internal Standard (D3-Voclosporin): m/z 1206.0 → 1138.8 [6] | | Dynamic Range | 1.0 - 200 ng/mL [6] |

Method Validation Notes

This method has been validated according to FDA guidelines, demonstrating accuracy, precision, and a lack of significant matrix effects. The use of a deuterated internal standard corrects for variability in extraction efficiency and ionization [6].

Mechanism of Action and Signaling Pathway

This compound is a calcineurin inhibitor (CNI) with a dual mechanism of action, combining immunosuppressive and direct podocyte-stabilizing effects [4] [3]. The following diagram illustrates its key molecular pathways.

G cluster_tcell T-Cell Immunosuppressive Pathway cluster_podocyte Podocyte Stabilization Pathway TCellActivation T-Cell Receptor Activation CalcineurinAct Calcineurin Activation (Calcium/Calmodulin) TCellActivation->CalcineurinAct NFATp NFAT (Phosphorylated, Inactive) CalcineurinAct->NFATp Dephosphorylates NFAT NFAT (Dephosphorylated, Active) NFATp->NFAT Nucleus1 Nucleus NFAT->Nucleus1 Translocates to CytokineGene Cytokine Gene Transcription (IL-2, IL-4, etc.) Nucleus1->CytokineGene VocTcell This compound-Cyclophilin A Complex VocTcell->CalcineurinAct Inhibits PodocyteStress Podocyte Stress/Injury CalcineurinAct2 Calcineurin Activation PodocyteStress->CalcineurinAct2 Synaptopodinp Synaptopodin (Phosphorylated, Stable) CalcineurinAct2->Synaptopodinp Dephosphorylates Synaptopodin Synaptopodin (Dephosphorylated, Unstable) Synaptopodinp->Synaptopodin Degradation Cathepsin L-mediated Degradation Synaptopodin->Degradation Cytoskeleton Podocyte Actin Cytkeleton DESTABILIZATION ↑ Proteinuria Degradation->Cytoskeleton VocPodocyte This compound-Cyclophilin A Complex VocPodocyte->CalcineurinAct2 Inhibits Preservation Stabilizes 14-3-3β Binding VocPodocyte->Preservation Preservation->Synaptopodinp Protects

The diagram above shows the two primary pathways:

  • T-Cell Immunosuppression: The this compound-cyclophilin A complex inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation, thereby blocking T-cell activation and cytokine production [4] [3].
  • Podocyte Stabilization: By inhibiting calcineurin in podocytes, this compound prevents the dephosphorylation and subsequent degradation of synaptopodin. It also promotes the binding of phosphorylated synaptopodin to the stabilizing protein 14-3-3β. This dual action helps preserve the actin cytoskeleton, reducing proteinuria [4] [3].

Conclusion

This compound represents an advancement in the calcineurin inhibitor class due to its predictable pharmacokinetics, which eliminates the burden of routine therapeutic drug monitoring. The clinical protocol mandates vigilant safety monitoring, particularly of renal function and blood pressure. The provided LC-MS/MS protocol offers a robust method for quantifying this compound concentrations, supporting its use in non-clinical pharmacokinetic and bioequivalence studies.

References

Clinical Trial Endpoints and Efficacy Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Voclosporin's approval for lupus nephritis was based on two pivotal trials: the phase 2 AURA-LV study and the phase 3 AURORA 1 study. Both were randomized, double-blind, placebo-controlled trials that evaluated the efficacy of this compound in combination with background therapy (mycophenolate mofetil and rapidly tapered low-dose steroids) against background therapy alone [1] [2].

The table below summarizes the primary and key secondary endpoints from these trials:

Trial Name Phase Primary Endpoint (Week) Complete Renal Response (CRR) Rate Odds Ratio (OR) & P-value Key Secondary Endpoints

| AURA-LV [1] | 2b | CRR at 48 weeks | Low-dose VOC: 49% Placebo: 24% | OR: N/S p < 0.001 | Partial Renal Response (PRR) at 48 wks: 68% vs 48% (p=0.007) | | AURORA 1 [3] [2] | 3 | CRR at 52 weeks | VOC: 41% Placebo: 23% | OR: 2.65; 95% CI: 1.64-4.27 p < 0.0001 | CRR at 24 wks, PRR at 24/52 wks; time to UPCR reduction |

Definition of Complete Renal Response (CRR)

The primary endpoint in both trials was a composite Complete Renal Response at 52 weeks, defined by the following stringent criteria [2]:

  • Urine Protein-to-Creatinine Ratio (UPCR) ≤ 0.5 mg/mg
  • Stable Renal Function: Estimated Glomerular Filtration Rate (eGFR) ≥ 60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%
  • Low Corticosteroid Use: No more than 10 mg prednisone equivalent per day for 3 or more consecutive days or for 7 or more days during weeks 44 through 52
  • No Rescue Medication: No administration of rescue medication

Detailed Experimental Protocol

This section outlines the core methodology for a Phase 3 clinical trial of this compound in active LN, modeled on the AURORA 1 trial [2] [4].

Study Design
  • Type: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
  • Duration: 52-week treatment period.
  • Randomization: 1:1 allocation to this compound or placebo, stratified by race and proteinuria levels.
Patient Population (Key Inclusion/Exclusion Criteria)
  • Inclusion:
    • Diagnosis of Systemic Lupus Erythematosus (SLE) according to American College of Rheumatology criteria.
    • Biopsy-proven active LN (Class III, IV, or V alone or in combination with Class III or IV) within 2 years.
    • Proteinuria ≥ 1.5 mg/mg (UPCR); for pure Class V, ≥ 2.0 mg/mg.
    • eGFR > 45 mL/min/1.73 m².
  • Exclusion:
    • Receiving high-dose steroids (>20 mg/day of prednisone) within a specified period before screening.
    • Concomitant conditions requiring systemic immunosuppression.
    • Evidence of significant uncontrolled comorbidities.
Treatment Regimen
  • Investigational Drug: this compound 23.7 mg orally, twice daily.
  • Placebo: Matching placebo orally, twice daily.
  • Background Therapy:
    • Mycophenolate Mofetil (MMF): 1 g orally, twice daily. Dose adjustments permitted for tolerability.
    • Glucocorticoids:
      • All patients received intravenous methylprednisolone on day 1.
      • Oral glucocorticoids (prednisone) started at 25 mg/day and rapidly tapered to 5 mg/day by week 8 and 2.5 mg/day by week 16, maintained through week 52 [1] [2].
Assessments and Monitoring Schedule
  • Efficacy Assessments:
    • UPCR: Measured from 24-hour urine collection at baseline, every 4 weeks until week 24, and then every 8 weeks.
    • eGFR: Assessed via serum creatinine at each visit.
    • Serology: Anti-dsDNA, C3, C4 levels at baseline and periodically.
  • Safety Assessments:
    • Adverse events (AEs), serious AEs (SAEs), vital signs, laboratory parameters (including electrolytes, magnesium, and lipids) monitored throughout the study.
    • Specific attention to renal function, blood pressure, and signs of infection [5] [2].

Mechanism of Action and Safety Profiling

This compound is a novel calcineurin inhibitor (CNI) with a dual mechanism of action, contributing to its efficacy in LN.

G Ca_Influx T-Cell Receptor Activation & Calcium Influx CN_Act Calcineurin (CN) Activation Ca_Influx->CN_Act NFAT_phos Phosphorylated NFAT (inactive, in cytoplasm) CN_Act->NFAT_phos  dephosphorylates NFAT_dePhos Dephosphorylated NFAT (active) NFAT_phos->NFAT_dePhos Cytokine_Genes Nucleus Transcription of IL-2, IL-4, CD40 Ligand, etc. NFAT_dePhos->Cytokine_Genes translocates to TCell_Act T-Cell Activation & Proliferation Cytokine_Genes->TCell_Act VOC This compound-Cyclophilin A Complex VOC->CN_Act  Inhibits Podocyte Podocyte Actin Cytoskeleton Stabilization VOC->Podocyte Promotes Proteinuria Reduced Proteinuria Podocyte->Proteinuria

Safety and Pharmacovigilance Protocols

Post-marketing safety analyses provide critical insights for risk management.

  • Key Safety Findings from Trials: In the AURORA 1 trial, the incidence of serious adverse events (SAEs) was comparable between the this compound and placebo groups (21% in both) [3] [2]. Common adverse reactions included gastrointestinal disorders, hypertension, and a reversible decline in eGFR, which was generally manageable with dose adjustment [5] [6].
  • Post-Marketing Surveillance: A recent pharmacovigilance study analyzing the FDA FAERS database (2021-2024) identified signals for renal and urinary disorders, gastrointestinal disorders, and infections [5]. The median time to onset for AEs was 99 days, suggesting the need for vigilant monitoring, particularly during the first 6 months of treatment [5].
  • Recommended Safety Monitoring:
    • Renal Function: eGFR and serum creatinine at baseline and frequently during treatment.
    • Blood Pressure: Monitor and manage hypertension.
    • Electrolytes: Monitor magnesium and potassium levels regularly.
    • Drug-Drug Interactions: Screen for concomitant medications that interact with CYP3A4/P-glycoprotein pathways [7] [6].

Implementation Considerations for Researchers

  • Patient Stratification: Consider demographic and disease factors such as race, LN biopsy class, and baseline proteinuria, as this compound has shown efficacy across diverse populations [8] [4].
  • Combination Therapy Strategies: The successful trial design integrated this compound with MMF and low-dose steroids. Future protocols could explore sequential or combination therapy with other targeted agents like belimumab [6].
  • Biomarker Integration: Beyond UPCR and eGFR, exploratory biomarkers like urinary KIM-1, NGAL, and MCP-1 can be incorporated to assess subtle kidney injury, though data suggests this compound does not significantly elevate these pro-fibrotic biomarkers compared to placebo [4].

References

Experimental Protocol for Renal Response Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is derived from the AURORA 1 and 2 clinical trials, which form the basis for voclosporin's approval [1] [2].

1. Study Design

  • Type: Randomized, double-blind, placebo-controlled, multicenter, phase 3 trial.
  • Duration: 52 weeks (AURORA 1) with an optional 2-year blinded extension (AURORA 2) for long-term assessment [2] [3].
  • Treatment Arms:
    • Experimental: this compound (23.7 mg twice daily) + MMF (target 2 g/day) + low-dose glucocorticoids.
    • Control: Placebo + MMF (target 2 g/day) + low-dose glucocorticoids [1] [2].

2. Participant Eligibility

  • Inclusion: Adults (≥18 years) with active, biopsy-proven LN (Class III, IV, or V ± III/IV). UPCR ≥1.5 mg/mg (≥2.0 mg/mg for pure Class V). eGFR >45 mL/min/1.73 m² at screening [1] [2].
  • Exclusion: Use of other calcineurin inhibitors (e.g., cyclosporine, tacrolimus) within a specified washout period; specific safety concerns [2].

3. Concomitant Medication Protocol

  • Glucocorticoid Tapering Regimen:
    • Days 1-2: Intravenous methylprednisolone (0.25-0.5 g/day).
    • Day 3 onward: Oral prednisone (20-25 mg/day), tapered to a target of 2.5 mg/day by Week 16 [1] [2].
  • Mycophenolate Mofetil (MMF): Initiated at 1 g twice daily (total 2 g/day) [4].

4. Endpoint Adjudication A masked, independent Clinical Endpoints Committee adjudicates the primary endpoint of Complete Renal Response. The committee reviews UPCR, eGFR, steroid dosing, and use of rescue medications for each participant at predefined time points (e.g., 6 and 12 months) [1].

5. Biomarker and Safety Assessments

  • Biomarkers: Urinary biomarkers of kidney injury and fibrosis (e.g., KIM-1, TGF-β1, MCP-1, NGAL) are analyzed and normalized to urinary creatinine. Samples are collected at baseline and End of Treatment (EoT) [5] [4].
  • Safety Monitoring: Includes adverse events, laboratory assessments (serum creatinine, electrolytes, etc.), and vital signs. eGFR is monitored closely, with protocol-defined guidance for study drug dose modification if decreases occur [1] [4].

Complementary Efficacy Data and Advanced Metrics

For a comprehensive analysis, researchers should consider these additional efficacy outcomes from the clinical program.

Efficacy Measure This compound Group Result Control Group Result Statistical Significance & Notes
CRR at 1 Year (Primary) 40.8% [6] [2] 22.5% [6] [2] OR: 2.65; 95% CI: 1.64-4.27; P<0.001 [1] [2]
CRR in Proliferative LN (UPCR ≥3g/g) 34% [1] 11% [1] OR: 4.43; 95% CI: 1.78->9.99; P=0.001 [1]
Partial Renal Response 65% [1] 51% [1] Defined as ≥50% reduction in UPCR from baseline [1].

| Achievement of Deeper UPCR Targets | | | Post-hoc analysis showed more patients achieved lower UPCR targets [7]: • UPCR <0.4 g/g: 60.9% vs 37.1% • UPCR <0.2 g/g: 40.2% vs 23.6% • UPCR <0.1 g/g: 20.7% vs 9.0% | | Long-term eGFR Slope (AURORA 2) | -0.2 mL/min/1.73 m² per year [2] | -5.4 mL/min/1.73 m² per year [2] | Demonstrates significant preservation of kidney function with this compound over 3 years [2]. |

Safety and Nephrotoxicity Biomarker Profile

A critical concern with calcineurin inhibitors is nephrotoxicity. A dedicated biomarker sub-study from AURORA 1 confirmed that the addition of this compound did not result in significant changes from baseline in normalized urinary concentrations of pro-fibrotic biomarkers (KIM-1, TGF-β1, MCP-1, NGAL) compared to the control arm. This provides strong evidence that this compound's mechanism does not induce the kidney injury and fibrosis associated with traditional CNIs [5] [4].

The diagram below illustrates the workflow for assessing renal response in a clinical trial setting, integrating the key criteria and protocols described.

Start Patient with Active Lupus Nephritis A Baseline Assessment: Biopsy Confirmation, UPCR, eGFR Start->A End Complete Renal Response Adjudication B Randomization to: This compound + MMF + Low-Dose Glucocorticoids A->B C 52-Week Treatment & Monitoring Period B->C D Endpoint Assessment: Composite Criteria Check C->D Criteria1 UPCR ≤ 0.5 mg/mg? D->Criteria1 Criteria1->End No Criteria2 Stable eGFR? Criteria1->Criteria2 Yes Criteria2->End No Criteria3 Sustained Low-Dose Steroids? Criteria2->Criteria3 Yes Criteria3->End No Criteria4 No Rescue Medication? Criteria3->Criteria4 Yes Criteria4->End Yes Criteria4->End No

Interpretation and Application Notes

  • Rapid Proteinuria Reduction: The speed of UPCR reduction is a critical differentiator. Achieving a 50% reduction in UPCR in a median of 29 days with this compound (vs. 63 days with control) highlights its rapid onset of action, which is a strong predictor of long-term renal outcomes [2].
  • Stringent Steroid Taper: The protocol-defined rapid glucocorticoid taper to 2.5 mg/day by Week 16 is a key element of the regimen, demonstrating that the efficacy of this compound is achieved in a steroid-sparing context [1] [2].
  • Long-Term Preservation: The data from the AURORA 2 continuation study is crucial. The stable eGFR slope over three years of treatment provides compelling evidence for the long-term renal protective effect of this compound-based therapy, addressing a core goal in LN management [2] [3].

Reference List

  • Efficacy of this compound in Proliferative Lupus Nephritis with High Levels of Proteinuria (2023). PMC. Provides detailed subgroup analysis of the AURORA 1 trial, highlighting efficacy in severe populations [1].
  • This compound: A comprehensive review of its role as a novel calcineurin inhibitor (2025). PMC. A systematic review comparing this compound's efficacy and safety profile against traditional CNIs [6].
  • The kidney injury biomarker profile of patients with lupus nephritis remains unchanged with this compound (2025). Front. Nephrol. Key biomarker study confirming the lack of pro-fibrotic signals with this compound treatment [5] [4].
  • Aurinia Pharmaceuticals Inc. (2025). LUPKYNIS (this compound) Efficacy. Official product website with integrated data from the AURORA clinical program [2].
  • This compound improves outcomes in lupus nephritis (2021). Nat Rev Rheumatol. A peer-reviewed highlight of the pivotal AURORA 1 results [8].
  • Real-World Data on this compound for the Treatment of Lupus Nephritis (2025). J Am Soc Nephrol. Early insights from the Enlight-LN registry on contemporary use patterns [9].
  • This compound-Based Regimen May Achieve Deeper Proteinuria Reduction (2025). Renal and Urology News. Reports on post-hoc analyses exploring ultra-low UPCR targets [7].
  • How Are the New Lupus Nephritis Guidelines Impacting Treatment? (2024). Lupus Research Alliance. Details the incorporation of this compound into triple therapy as a first-line recommendation in the 2024 ACR guidelines [10].
  • Long-Term this compound Treatment Looks Promising for Lupus Nephritis Patients (2024). The Rheumatologist. Summarizes the long-term safety and efficacy findings from the AURORA 2 study [3].

References

voclosporin proteinuria reduction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Core Clinical Protocol

This section details the standardized protocol used in the pivotal AURORA 1 and 2 trials [1] [2].

Patient Selection and Inclusion Criteria
  • Biopsy-Proven LN: Active lupus nephritis, class III, IV, or V (alone or in combination) [1] [2].
  • Proteinuria Level: Urine protein-to-creatinine ratio (UPCR) ≥1.5 g/g (≥2.0 g/g for pure class V) [1] [2].
  • Renal Function: Estimated glomerular filtration rate (eGFR) ≥45 mL/min/1.73 m² at baseline [1].
Dosing and Administration Schedule

The following table outlines the triple therapy dosing regimen.

Medication Dosing Regimen Administration Details
Voclosporin 23.7 mg orally, twice daily [3] [2] Take on an empty stomach, either 1 hour before or 2 hours after a meal [4].
Mycophenolate Mofetil (MMF) Target dose of 2 g/day [1] [2] Used as background immunosuppressive therapy.

| Glucocorticoids | - Induction: Intravenous methylprednisolone for 2 days, then oral prednisone (20-25 mg/day) starting on Day 3.

  • Taper: Rapidly tapered to a target of ≤2.5 mg/day by Week 16 [1] [2]. | The steroid-sparing design is a key feature of the protocol. |

Mechanism of Action: Dual Immunosuppressive and Podocyte-Stabilizing Effects

This compound's efficacy stems from its dual mechanism targeting both immune activation and direct kidney protection, as illustrated below.

Voclosporin_Mechanism This compound Dual Mechanism of Action cluster_immune Immune Suppression in T-Cells cluster_podocyte Podocyte Stabilization in Kidney This compound This compound Calcineurin Calcineurin (Ca²⁺/Calmodulin) This compound->Calcineurin Inhibits Calcineurin_Podo Calcineurin This compound->Calcineurin_Podo Inhibits NFAT_P NFAT (Phosphorylated, Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated, Active) NFAT_P->NFAT Dephosphorylates IL2 Cytokine Gene Transcription (IL-2, IL-4, IFN-γ) NFAT->IL2 TCell T-Cell Activation & Proliferation IL2->TCell Synaptopodin_P Synaptopodin (Phosphorylated, Stable) Calcineurin_Podo->Synaptopodin_P Dephosphorylates Synaptopodin Synaptopodin (Dephosphorylated, Unstable) Synaptopodin_P->Synaptopodin Dephosphorylates Destabilization Actin Cytoskeleton Destabilization & Proteinuria Synaptopodin->Destabilization Stabilization Podocyte Foot Process Stabilization Reduced Proteinuria Stabilization->Destabilization Prevents

The diagram shows this compound exerts its effects by:

  • Inhibiting T-Cell Activation: The this compound-cyclophilin A complex binds to and inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT. This blocks the transcription of pro-inflammatory cytokines like IL-2, suppressing T-cell-mediated immune responses [3] [5].
  • Stabilizing Podocytes: In kidney podocytes, calcineurin dephosphorylates synaptopodin, leading to its degradation and subsequent disruption of the actin cytoskeleton. By inhibiting this process, this compound helps maintain the integrity of the slit diaphragm, directly reducing proteinuria [3] [5].

Advanced and Real-World Implementation

Protocol for Combination with Biologic Therapies

Real-world data shows this compound is used with other biologics for a multi-targeted approach.

  • Common Combinations: Analysis from the Enlight-LN registry indicates that 36.2% of patients on this compound received a concomitant biologic therapy. The most frequent were [6]:
    • Belimumab (28.4%)
    • Rituximab (4.8%)
    • Anifrolumab (3.9%)
  • Considerations: These combinations leverage possibly synergistic effects on the immune system, though clinical trial data for specific combinations is still limited [6].
Analytical Method for Therapeutic Drug Monitoring (TDM)

Although therapeutic drug monitoring is not routinely required for this compound due to its stable pharmacokinetics [5], a highly sensitive LC-MS/MS method for quantifying this compound in dried blood spots (DBS) has been developed for remote monitoring or pharmacokinetic studies [7].

Experimental Workflow for DBS LC-MS/MS Quantification [7]:

  • Sample Collection: Use HemaXis DB10 volumetric devices to collect a precise 10 µL blood sample.
  • Sample Preparation:
    • Add a stable isotopically labeled internal standard (this compound-D4).
    • Extract this compound from the dried blood spot.
  • LC-MS/MS Analysis:
    • Chromatography: Reverse-phase liquid chromatography.
    • Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM).
  • Validation Parameters:
    • Dynamic Range: 10–600 µg/L.
    • Precision & Accuracy: Within run and between run results meet ICH M10 guidelines.

Key Considerations for Protocol Implementation

  • Dose Adjustments: this compound dosing requires adjustment for renal impairment or when co-administered with moderate CYP3A4 inhibitors [3].
  • Safety Monitoring: The established safety profile includes monitoring for adverse effects such as reduced eGFR, hypertension, and neurotoxicity. Real-world data from the Enlight-LN registry shows no new safety signals [1] [3] [8].

Conclusion

The robust clinical trial and real-world evidence supports this compound-based triple therapy as a highly effective protocol for achieving deep and rapid proteinuria reduction in lupus nephritis. Its dual mechanism and steroid-sparing design offer a valuable strategy for preserving long-term kidney function.

References

voclosporin laboratory monitoring parameters

Author: Smolecule Technical Support Team. Date: February 2026

Voclosporin Clinical Monitoring Parameters

For clinical management, monitoring focuses on safety, tolerability, and efficacy. The following table summarizes the key laboratory parameters based on the current prescribing information and post-marketing surveillance [1] [2] [3].

Monitoring Parameter Baseline Assessment Ongoing Monitoring Frequency Notes / Rationale

| Estimated Glomerular Filtration Rate (eGFR) | Required | • Every 2 weeks for the first month • Every 4 weeks through the first year • Quarterly after the first year [3] | Like other calcineurin inhibitors, this compound may cause acute or chronic nephrotoxicity [2]. | | Urine Protein-to-Creatinine Ratio (UPCR) | Required | Regularly to assess renal response | Reduction in UPCR is a key efficacy endpoint [4]. | | Serum Potassium | Required | Periodically | Hyperkalemia, which may be serious, has been reported [2]. | | Blood Pressure | Required | Regularly; check every 2 weeks for the first month [2] | Hypertension is a common adverse reaction and may require treatment [1] [2]. | | Drug-Drug Interactions | Screen for concomitant medications | Prior to initiating and during treatment | Contraindicated with strong CYP3A4 inhibitors. Avoid QTc-prolonging drugs due to dose-dependent QTc prolongation risk [2]. | | Other Safety Labs (e.g., CBC, LFTs) | As clinically indicated | As clinically indicated | For monitoring overall health and immunosuppression-related risks. |

In addition to the parameters above, clinicians must remain vigilant for several boxed warnings and important safety risks associated with immunosuppressants, including [2] [3]:

  • Malignancies: Increased risk of lymphoma and other malignancies, particularly skin cancer.
  • Serious Infections: Increased risk of bacterial, viral, fungal, and protozoal infections, which may lead to serious or fatal outcomes.
  • Neurotoxicity: May include tremor, headache, paresthesia, and in severe cases, posterior reversible encephalopathy syndrome (PRES).
  • Other Risks: Pure red cell aplasia has been reported.

Analytical Protocol: LC-MS/MS Quantification in Whole Blood

For TDM, a robust analytical method is required. The following protocol is adapted from a validated LC-MS/MS method for quantifying this compound in human whole blood [5].

Sample Preparation
  • Sample Type: Human whole blood (collected in EDTA tubes).
  • Internal Standard (IS): Deuterated this compound (D3/D4 mixture).
  • Protein Precipitation: A 100 µL aliquot of whole blood is mixed with the IS working solution.
  • Proteins are precipitated with 300 µL of acetonitrile.
  • The mixture is vortexed vigorously and centrifuged.
  • The supernatant is transferred to an autosampler vial for analysis [5].
Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: | Time (min) | % Mobile Phase B | |------------|-------------------| | 0 | 60% | | 1.0 | 95% | | 2.0 | 95% | | 2.1 | 60% | | 3.0 | 60% |
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL [5].
Mass Spectrometry (MS) Detection
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | |----------|---------------------|-------------------| | this compound | 1214.8 (as [M+Na]+) | 1182.9 | | Internal Standard | 1218.8 (as [M+Na]+) | 1182.9 |
  • Interface: Optimized for the sodium adduct of this compound; sensitivity can be improved by adding 0.020 mM sodium acetate to the mobile phase [5].
Method Validation

The described method has been validated according to FDA guidelines with the following performance [5]:

  • Linear Range: 1.0 - 200 ng/mL (covering the expected therapeutic trough range).
  • Accuracy & Precision: Meets acceptance criteria for bioanalytical method validation.

The workflow for the analytical protocol is summarized below.

G start Start: Whole Blood Sample is_add Add Internal Standard (Deuterated this compound) start->is_add ppt Protein Precipitation with Acetonitrile is_add->ppt centrifuge Centrifuge ppt->centrifuge inject Inject Supernatant into LC-MS/MS centrifuge->inject lc LC Separation C18 Column, Gradient Elution inject->lc ms MS Detection ESI+ MRM (m/z 1214.8→1182.9) lc->ms end End: Quantification (1-200 ng/mL range) ms->end


Pharmacokinetic & Pharmacodynamic Basis for Monitoring

Understanding the drug's properties is essential for designing a rational monitoring protocol.

Key PK/PD Parameters

The following table summarizes critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters derived from clinical studies [6].

Parameter Value / Description Clinical Relevance
Bioavailability (F) ~50% (predicted) Similar to conventional cyclosporine; affected by food.
Trough Concentration (C~trough~) 10 - 20 ng/mL Target range for lupus nephritis therapy [6].
Apparent Clearance (Cl/F) 60 L/h Inter-individual variability necessitates monitoring.
Half-Life (T~1/2~) ~7 hours (effect-indicative) Supports twice-daily (q12h) dosing [6].
Protein Binding ~97% High binding to plasma proteins and red blood cells.
Metabolism Primarily hepatic via CYP3A4 High potential for drug-drug interactions [6].
PD Effect (CE~50~) ~50 ng/mL Concentration producing half-maximum immunosuppressive effect [6].
Mechanism of Action

This compound's efficacy in LN stems from a dual mechanism of action, which is illustrated in the following pathway diagram.

G voc This compound calc Inhibits Calcineurin voc->calc podocyte Stabilizes Podocyte Cytoskeleton voc->podocyte Direct Podocyte Effect nfat Prevents NFAT dephosphorylation & nuclear translocation calc->nfat cytokine Inhibits transcription of IL-2, IL-3, IL-4, IFN-γ nfat->cytokine tcells Suppresses T-cell Activation & Proliferation cytokine->tcells outcome Reduced Renal Inflammation & Proteinuria tcells->outcome podocyte->outcome

  • Immunosuppressive Effect: this compound enters T-cells and forms a complex with cyclophilin. This drug-immunophilin complex inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T-cells (NFAT). This blockade inhibits the transcription of key cytokines (e.g., IL-2, IL-3, IL-4, IFN-γ), ultimately suppressing T-cell activation and proliferation [4] [6].
  • Direct Podocyte Effect: Beyond immunosuppression, this compound is presumed to stabilize the podocyte cytoskeleton in the glomerulus by increasing the expression of proteins like synaptopodin and podocin. This direct action on the kidney's filtration barrier contributes to the reduction of proteinuria, a hallmark of LN [6].

Discussion for Research & Development

  • Improved Therapeutic Profile: As a next-generation calcineurin inhibitor, this compound offers more stable pharmacokinetics and a lower requirement for intensive therapeutic drug monitoring compared to older agents like cyclosporine and tacrolimus [4] [7]. Its predictable PK profile and lower predicted thresholds for nephrotoxicity and new-onset diabetes mellitus are significant advantages in long-term patient management [6].
  • Real-World Safety Signals: Post-marketing pharmacovigilance data has identified expected adverse events like hypertension, headache, nausea, and diarrhea. It has also detected potential unexpected signals, such as menstrual disorder and acute pulmonary edema, which warrant further investigation [1].
  • Protocol Design Consideration: The updated FDA label confirming sustained efficacy over three years and reduced monitoring frequency after the first year provides a robust framework for designing long-term extension studies [3].

References

voclosporin adverse effects management hypertension

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Incidence & Profile of Hypertension

The following table summarizes the incidence of hypertension associated with voclosporin (at the recommended dose of 23.7 mg twice daily) from key clinical trials [1]:

Source / Population Incidence with this compound + MMF + LDS Incidence with Control (Placebo + MMF + LDS) Reporting Period
Integrated AURA-LV & AURORA 1 (Phase 2 & 3) 19% 9% 48/52 weeks
AURORA 2 (Extension Study) Rates were comparable to the first year (AURORA 1) Up to 3 years

Management & Monitoring Protocol

For researchers designing clinical protocols or safety studies, the following monitoring and management strategy is recommended based on the prescribing information [2].

Monitoring Schedule:

  • Blood Pressure: Monitor every 2 weeks for the first month of treatment, and as clinically indicated thereafter [2].
  • Renal Function (eGFR): Monitor eGFR every 2 weeks for the first month, every 4 weeks through the first year, and quarterly thereafter [2].

Dose Modification & Discontinuation Criteria:

  • For blood pressure >165/105 mmHg, it is recommended to discontinue this compound and initiate appropriate antihypertensive therapy [2].
  • Note that dose modifications in clinical trials were primarily based on eGFR reductions, not hypertension specifically [2].

Mechanistic Insights for Investigators

Understanding the underlying mechanism is crucial for troubleshooting and developing mitigation strategies.

  • Primary Mechanism: Hypertension is a known class effect of calcineurin inhibitors (CNIs). This compound is believed to cause vasoconstriction of the afferent pre-glomerular arterioles in the kidney. This increases vascular resistance and can lead to sodium and water retention, both contributing to elevated blood pressure [3].
  • Comparative Toxicity: Preclinical and clinical data suggest that the severity of arterial hypertension with this compound may be less pronounced compared to traditional CNIs like cyclosporine and tacrolimus [3] [4]. This improved profile is partly attributed to its unique metabolic pathway, which produces less nephrotoxic metabolites [5] [6].

The diagram below illustrates the proposed mechanism by which this compound contributes to hypertension.

G cluster_mechanism Proposed Hypertensive Mechanism This compound This compound CNI_Class_Effect Calcineurin Inhibitor (CNI) Class Effect This compound->CNI_Class_Effect Afferent_Arteriole Vasoconstriction of Afferent Glomerular Arteriole CNI_Class_Effect->Afferent_Arteriole Increased_Resistance Increased Renal Vascular Resistance Afferent_Arteriole->Increased_Resistance Sodium_Retention Sodium & Water Retention Afferent_Arteriole->Sodium_Retention Hypertension Hypertension Increased_Resistance->Hypertension Sodium_Retention->Hypertension

Key Considerations for Drug Development

  • Nephrotoxicity Interplay: Hypertension and nephrotoxicity are closely linked adverse effects of CNIs [3]. When observing renal safety signals (e.g., decreased eGFR) in experiments, closely monitor concomitant blood pressure data.
  • Drug-Drug Interactions: this compound is metabolized primarily by CYP3A4 and is an inhibitor of P-glycoprotein (P-gp) [3] [6].
    • Strong CYP3A4 inhibitors (e.g., ketoconazole) are contraindicated, and moderate inhibitors (e.g., fluconazole, verapamil) require a dose reduction of this compound, as increased exposure can elevate the risk of adverse effects, including hypertension [2] [3].
    • Exercise caution when co-administering with other P-gp inhibitors or substrates with a narrow therapeutic index (e.g., digoxin) [3].

References

voclosporin renal toxicity monitoring creatinine

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Voclosporin Renal Toxicity & Monitoring

Q1: What is the primary method for monitoring renal function in patients or animal models treated with this compound? The primary method for monitoring renal toxicity is through serial measurements of the estimated Glomerular Filtration Rate (eGFR) [1] [2]. Regular monitoring is crucial for the safe use of this compound.

Q2: What are the specific eGFR thresholds for this compound dose adjustment? Dose adjustments are based on the confirmed percentage reduction in eGFR from the patient's baseline. The following table summarizes the protocol [2]:

| Confirmed eGFR Reduction from Baseline | Recommended Action | | :------------------------------------ | :----------------- | | ≥ 30% | Stop this compound. May restart at a lower dose upon eGFR recovery. | | >20% and <30% | Reduce dose by 7.9 mg twice daily. Re-test within 2 weeks; if not recovered, reduce further by 7.9 mg twice daily. | | ≤ 20% | Maintain current dose and continue monitoring. | | Note: If eGFR remains ≥ 60 mL/min/1.73 m², no action is required, regardless of the percentage change. [2] |

Baseline eGFR should be established before treatment initiation, with assessments every two weeks for the first month and every four weeks thereafter [2].

Q3: Why is creatinine used, and what are the key assay methods? Creatinine is a waste product of muscle metabolism that healthy kidneys filter out of the blood. Serum creatinine levels and derived eGFR are standard, indirect markers of kidney function [3].

The most common assay is the Jaffe method, an alkaline picrate reaction that is simple and cost-effective but can be interfered with by non-creatinine chromogens (e.g., glucose, acetone) [4]. Enzymatic methods offer greater specificity and are increasingly used, particularly in research settings where precision is critical [4].

Q4: What are the proposed mechanisms behind this compound's renal toxicity? this compound-induced renal toxicity involves hemodynamic and structural components:

  • Hemodynamic Effects: Like other calcineurin inhibitors, this compound causes dose-dependent vasoconstriction of the afferent glomerular arteriole, reducing renal blood flow and GFR. This is often an acute, potentially reversible effect [1].
  • Structural Tubular Effects: Emerging evidence suggests direct tubular toxicity. A 2025 study indicates that high doses of this compound can downregulate the enzyme indolethylamine N-methyltransferase (Inmt) in the proximal tubules [5]. This disrupts peroxisomal and mitochondrial function, increases oxidative stress, and leads to tubular cell apoptosis [5].

The following diagram illustrates these mechanisms and the protective role of Inmt:

G cluster_toxicity This compound-Induced Toxicity Pathways cluster_protection Protective Pathway (Experimental) VCS This compound InmtDown Downregulation of INMT Enzyme VCS->InmtDown Vasoconstriction Afferent Arteriole Vasoconstriction VCS->Vasoconstriction PeroxisomeDys Peroxisome Dysfunction InmtDown->PeroxisomeDys MitochondriaDys Mitochondrial Dysfunction InmtDown->MitochondriaDys ROS ↑ Reactive Oxygen Species (ROS) PeroxisomeDys->ROS MitochondriaDys->ROS Apoptosis Tubular Cell Apoptosis ROS->Apoptosis GFR ↓ Glomerular Filtration Rate (GFR) (Acute Kidney Injury) Apoptosis->GFR Vasoconstriction->GFR InmtOve INMT Overexpression Protect Preservation of Peroxisomal & Mitochondrial Integrity InmtOve->Protect Detox Detoxification of Uremic Toxins InmtOve->Detox Protect->GFR Prevents

Q5: What is a key experimental finding regarding protection against this compound overdose? A 2025 basic research study identified that overexpression of indolethylamine N-methyltransferase (Inmt) in the renal proximal tubules protected against structural damage and AKI induced by high-dose this compound [5].

  • Experimental Model: The study used transgenic mice overexpressing Inmt and conditional knockout models [5].
  • Key Results: Inmt overexpression preserved peroxisomal and mitochondrial integrity, reduced hydrogen peroxide levels, and decreased tubular apoptosis. Electron microscopy confirmed the reversal of peroxisomal structural changes [5].
  • Conclusion: Boosting Inmt expression is a promising therapeutic strategy to mitigate this compound-related kidney damage [5].

Troubleshooting Guide for Researchers

Issue & Potential Cause Investigation & Experimental Steps

| Unexpected drop in eGFR in a model • Hemodynamic effect (expected, dose-dependent). • Direct tubular toxicity. | 1. Confirm timing: Acute drops may be hemodynamic [1]. 2. Histopathology: Look for tubular injury, apoptosis [5]. 3. Biomarker Analysis: Measure markers of oxidative stress or Inmt expression levels [5]. | | High variability in creatinine measurements • Interference in the Jaffe assay. | 1. Validate Assay: Compare Jaffe with a more specific enzymatic method [4]. 2. Document Conditions: Note sample hemolysis, bilirubin levels, or other drugs that can interfere with the Jaffe reaction [4]. | | Loss of drug efficacy in a study • Drug interaction inducing this compound metabolism. | 1. Review Coadministered Drugs: Check for co-administered strong CYP3A4 inducers (e.g., rifampin), which can drastically reduce this compound exposure [6]. 2. Pharmacokinetic Analysis: Measure drug trough levels to confirm reduced exposure [7] [6]. |

Research Implications & Future Directions

The discovery of Inmt's role opens new avenues for investigating biomarkers and therapeutic strategies. Future research could focus on:

  • Developing small molecule inducers of Inmt expression as protective adjuvants.
  • Evaluating whether urinary or plasma Inmt levels could serve as an early predictive biomarker for patients at risk of CNI-induced nephrotoxicity.
  • Exploring the translatability of these protective mechanisms in other calcineurin inhibitor toxicities.

References

CYP3A4 Inhibitors & Voclosporin Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative effects and clinical recommendations for co-administering voclosporin with various types of CYP3A4 inhibitors.

Inhibitor Category Example Drugs Effect on this compound Exposure Clinical Recommendation

| Strong Inhibitors | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir [1] [2] | ↑ Cmax: 6.4-fold ↑ AUC: 18-fold [3] [4] | Contraindicated. Coadministration is avoided due to a significant increase in the risk of acute and/or chronic nephrotoxicity [5] [1]. | | Moderate Inhibitors | Verapamil, Diltiazem, Fluconazole, Erythromycin [6] [5] [2] | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold (for verapamil) [3] [4] | Dosage reduction required. Reduce this compound to 15.8 mg in the morning and 7.9 mg in the evening [5] [1] [2]. | | Mild Inhibitors | Not specified in results | Expected mild increase | No dosage adjustment is necessary [2]. | | Food Interaction | Grapefruit products | Decreased metabolism and increased exposure [7] [1] | Patients should avoid eating grapefruit or drinking grapefruit juice while taking this compound [7] [5] [1]. |

Mechanism of Interaction & Experimental Data

Understanding the mechanistic basis and experimental evidence for these interactions is fundamental for research and troubleshooting.

  • Mechanism of Action: this compound is a calcineurin inhibitor immunosuppressant. It binds to cyclophilin A in T-cells, and this complex then inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines, ultimately inhibiting T-cell activation and proliferation [7] [6] [8].
  • Pharmacokinetic Basis: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system [7] [6] [9]. When a strong CYP3A4 inhibitor like ketoconazole is co-administered, it competitively inhibits this metabolic pathway, drastically reducing the clearance of this compound and leading to a substantial increase in its blood concentration (as quantified in the table above) [3] [4]. This elevated exposure raises the risk of concentration-dependent adverse effects, most notably nephrotoxicity [5].
  • P-glycoprotein (P-gp) Interaction: this compound is also an inhibitor of P-glycoprotein (P-gp), an efflux transporter [3]. This is relevant for drug interactions in two ways:
    • This compound as a victim: P-gp inhibitors (e.g., verapamil) can increase the absorption of this compound, contributing to the increased exposure seen in the data [3].
    • This compound as a perpetrator: this compound can inhibit P-gp and increase the exposure of other drugs that are P-gp substrates. This has been demonstrated with digoxin, where this compound increased its Cmax and AUC [3] [4]. Therefore, caution is advised when this compound is co-administered with P-gp substrates that have a narrow therapeutic index [3] [1].

The following diagram illustrates the metabolic pathway and sites of interaction for this compound.

G cluster_path This compound Pathway Voclosporin_Admin Oral this compound Administration Absorption Absorption in Gut Voclosporin_Admin->Absorption Systemic_Exp Systemic Exposure (Blood Concentration) Absorption->Systemic_Exp CYP3A4_Metab Metabolism by CYP3A4 in Liver Pgp_Transport P-gp Transport Systemic_Exp->CYP3A4_Metab Systemic_Exp->Pgp_Transport StrongInhib Strong CYP3A4 Inhibitor (e.g., Ketoconazole) StrongInhib->CYP3A4_Metab Potent Inhibition ModInhib Moderate CYP3A4 Inhibitor (e.g., Verapamil) ModInhib->CYP3A4_Metab Moderate Inhibition PgpInhib P-gp Inhibitor (e.g., Verapamil) PgpInhib->Pgp_Transport Inhibition FoodInt Grapefruit Juice FoodInt->CYP3A4_Metab FoodInt->Pgp_Transport

Experimental Protocols & Management Strategies

For researchers designing studies or troubleshooting, here are the key experimental and clinical management points.

  • Referencing Key Studies: The primary clinical data on these interactions come from five open-label, multi-arm, sequential studies conducted in healthy adult volunteers, as detailed in Br J Clin Pharmacol. 2014 [3] [4]. These studies evaluated the pharmacokinetics of this compound when co-administered with model inhibitors, inducers, and substrates of CYP3A and P-gp.
  • Dosage Adjustment Protocol: For unavoidable co-administration with moderate CYP3A4 inhibitors, a specific dosage reduction protocol is mandated. The standard this compound dose (23.7 mg twice daily) should be reduced to 15.8 mg in the morning and 7.9 mg in the evening [5] [1] [2]. No dosage adjustment is needed for mild inhibitors [2].
  • Safety Monitoring Parameters: Given the increased risk of adverse effects from elevated this compound exposure, vigilant monitoring is essential. Key parameters include:
    • Renal Function: Monitor estimated glomerular filtration rate (eGFR) regularly (e.g., every 2 weeks for the first month) [5] [1].
    • Blood Pressure: Monitor regularly, as hypertension is a common adverse reaction [5] [1].
    • Serum Potassium: Monitor periodically due to the risk of hyperkalemia [5] [1].
    • Neurological Symptoms: Monitor for tremors, headache, paresthesia, or more severe signs of neurotoxicity like PRES [5] [1].

Key Takeaways for Professionals

  • Risk Stratification is Critical: Strong CYP3A4 inhibitors are absolutely contraindicated, while moderate inhibitors require proactive dose modification and enhanced safety monitoring.
  • Consider Dual Pathways: Remember that many drugs like verapamil and grapefruit juice can inhibit both CYP3A4 and P-gp, leading to a compounded interaction effect.
  • Quantitative Data Informs Decisions: The fold-increases in Cmax and AUC provide a quantitative basis for predicting the clinical significance of these interactions and designing safe study protocols.

References

Frequently Asked Questions: GI Side Effects of Voclosporin

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the most common GI side effects observed in clinical trials? In the phase 3 AURORA 1 trial and its continuation (AURORA 2), the most frequently reported GI adverse reactions in patients taking voclosporin (23.7 mg twice daily) with background therapy were diarrhea, upper abdominal pain, dyspepsia (indigestion), and abdominal pain [1]. The table below summarizes the incidence of these events.

  • What is the incidence of these GI effects? The following table quantifies the incidence of GI adverse reactions from the integrated safety analysis of the AURORA clinical trials [1].

Adverse Reaction This compound + MMF + LDS (n=267) Placebo + MMF + LDS (n=266)
Diarrhea 19% 13%
Upper Abdominal Pain 7% 2%
Dyspepsia 6% 3%
Abdominal Pain 5% 2%
Nausea Reported [2] Reported [2]
Vomiting Reported [2] Reported [2]
  • Are there any recently identified GI side effects from post-marketing surveillance? A recent real-world safety study analyzing the FDA Adverse Event Reporting System (FAERS) database from 2021 to 2024 has identified significant signals for gingival swelling (overgrowth of the gums) associated with this compound use. This was categorized as a previously unreported adverse event in this context [3].

Scientific Context and Mechanisms

For researchers designing studies or investigating mechanisms, the following context is crucial.

  • Class Effect: GI disturbances are a known class effect of calcineurin inhibitors (CNIs) [4]. This compound's GI profile is consistent with this, though it has a distinct chemical structure from cyclosporine.
  • Mechanism Insight: The exact mechanism behind CNI-induced GI effects is not fully elucidated but is thought to be multifactorial. As a CNI, this compound's primary mechanism of action is the inhibition of calcineurin in T-cells, leading to suppressed immune response and cytokine production (e.g., IL-2) [5] [4]. It is hypothesized that this local immunomodulatory effect on the GI tract, along with a direct irritant effect on the gastric mucosa, may contribute to symptoms like diarrhea, nausea, and dyspepsia. The following diagram illustrates the primary mechanism of action.

G cluster_cell T-Cell This compound This compound Cyclophilin_A Cyclophilin_A This compound->Cyclophilin_A Binds to Calcineurin Calcineurin Cyclophilin_A->Calcineurin Complex Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylation Blocked NFAT NFAT (Active) NFAT_P->NFAT Activation Prevented Nucleus Nucleus NFAT->Nucleus Nuclear Translocation Blocked IL2_Transcription IL-2 Gene Transcription (T-cell Activation & Proliferation)

Technical & Monitoring Considerations

For professionals developing monitoring protocols or managing clinical trials, consider these points.

  • Time to Onset: A real-world safety analysis indicated that the median time to onset for any adverse event with this compound was 54.5 days [3]. This can inform the duration and focus of safety monitoring periods in study designs.
  • Protocol Considerations for GI Effects:
    • Data Collection: Ensure case report forms (CRFs) specifically capture the grade, duration, and management of common GI events like diarrhea, nausea, and abdominal pain.
    • Supportive Care: Protocols should include guidelines for managing these events, which may include anti-diarrheal or anti-emetic medications, dietary advice, and ensuring adequate hydration.
    • Dose Modification: While the clinical trials did not always require dose interruption for GI events, protocols should define clear criteria for when to consider temporary dose reduction or interruption based on severity (e.g., CTCAE grading) and clinical judgment.

References

voclosporin neurological side effects headache tremor

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Neurological Adverse Events

The table below summarizes the key neurological side effects of voclosporin for easy comparison.

Adverse Event Frequency Category Reported Incidence & Characteristics Onset & Clinical Context
Headache Very Common (≥10%) Frequently reported in clinical trials [1] [2]. A 2025 post-marketing study (n=4,013 reports) identified it as a top signal (ROR=3.79) [3]. Onset varies; part of a spectrum of nervous system disorders [3].
Tremor Common (1-10%) Reported in 1-10% of patients in clinical trials [1] [2]. A 2025 real-world study also confirmed a significant safety signal [4]. Can manifest as trembling or shaking of hands or feet [1].

Mechanisms of Action & Neurotoxicity

This compound is a novel calcineurin inhibitor (CNI) that exerts its immunosuppressive effects by binding to cyclophilin A within T-cells. This drug-cyclophilin complex inhibits the phosphatase activity of calcineurin, which prevents the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T-cells (NFAT). The inhibition of NFAT-driven transcription blocks the expression of early cytokines, such as interleukin-2 (IL-2), thereby suppressing T-cell activation and proliferation [2] [5].

The following diagram illustrates this primary mechanism and its link to neurological side effects.

G cluster_primary Primary Immunosuppressive Mechanism This compound This compound Voclosporin_Cyclophilin Voclosporin_Cyclophilin This compound->Voclosporin_Cyclophilin Binds to Cyclophilin_A Cyclophilin_A Cyclophilin_A->Voclosporin_Cyclophilin Forms Complex Calcineurin Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Fails to Dephosphorylate NFAT NFAT (Active) NFAT_P->NFAT No Activation IL2_Genes IL-2 & Other Cytokine Genes NFAT->IL2_Genes No Transcription TCell_Activation T-Cell Activation & Proliferation IL2_Genes->TCell_Activation No Cytokine Production Neuro_Effects Neurological Side Effects (e.g., Headache, Tremor, PRES) TCell_Activation->Neuro_Effects ? Proposed Link Voclosporin_Cyclophilin->Calcineurin Inhibits

The exact biological pathway leading from calcineurin inhibition to neurological symptoms like headache and tremor is not fully elucidated. However, it is a class effect observed with CNIs. More serious neurotoxicity, such as Posterior Reversible Encephalopathy Syndrome (PRES), has also been reported with this compound, presenting with symptoms like headache, seizures, visual disturbances, and confusion [1] [2].

Key Clinical Trial Protocols & Safety Monitoring

For your experimental design, the methodology from the pivotal Phase 3 AURORA 1 trial provides a robust reference for monitoring these adverse events [6].

  • Study Design: A 52-week, double-blind, randomized, placebo-controlled, multicenter Phase 3 trial.
  • Patient Population: Adults with active, biopsy-proven lupus nephritis (Class III, IV, or V).
  • Intervention Groups:
    • Experimental Arm: this compound (23.7 mg twice daily) + Mycophenolate Mofetil (MMF; 1 g twice daily) + low-dose oral glucocorticoids.
    • Control Arm: Placebo + MMF + low-dose oral glucocorticoids.
  • Safety Monitoring:
    • Adverse Event Collection: Treatment-emergent adverse events (AEs) were systematically collected and recorded throughout the study period. Neurological AEs like headache and tremor were specifically documented and graded for severity.
    • Laboratory Assessments: Regular monitoring of estimated glomerular filtration rate (eGFR) and serum creatinine was performed, as a decline in eGFR is a common co-occurring adverse effect [1] [2] [6].
    • Dose Modification Rules: The protocol included specific guidelines for dose reduction or discontinuation based on eGFR decline from baseline, which is critical for managing nephrotoxicity that may coincide with other AEs [2] [6].

Key Insights for Professionals

  • Real-World Onset Profile: A 2025 real-world pharmacovigilance study of FAERS data found the median time to onset for any adverse event with this compound was 99 days, with nearly one-third occurring in the first month [3]. This suggests a need for vigilant monitoring, particularly during the initial treatment phase.
  • Benefit-Risk Profile: Long-term extension studies (AURORA 2) have shown that this compound maintains its efficacy with a stable safety profile over three years, and no increased nephrotoxicity was observed in repeat biopsies at 18 months [7] [8]. This supports a positive benefit-risk assessment in the target population.
  • Extensive Drug Interaction Profile: this compound is a CYP3A4 substrate and a P-glycoprotein (P-gp) inhibitor. There are 887 drugs known to interact with it (449 major interactions). Concomitant use with strong CYP3A4 inhibitors or inducers requires particular caution, as it can significantly alter this compound exposure and potentially worsen side effects [2] [9].

References

voclosporin infection risk immunosuppression management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Immunosuppressive Profile

Voclosporin is a novel calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis (LN) in adults, used in combination with background immunosuppressive therapy [1] [2]. Its immunosuppressive effect, which underlies its efficacy and associated infection risk, is mediated through the inhibition of T-cell activation.

The following diagram illustrates the key signaling pathway through which this compound exerts its immunosuppressive effect:

G TCR T-Cell Receptor (TCR) Activation Ca Calcium Influx TCR->Ca Calcineurin Calcineurin (Phosphatase) Ca->Calcineurin NFAT_P NF-AT (Phosphorylated, Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Dephosphorylated, Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2 IL-2 Gene Transcription & Cytokine Production Nucleus->IL2 Translocates to TCell T-Cell Activation & Proliferation IL2->TCell This compound This compound CyclophilinA Cyclophilin A This compound->CyclophilinA CyclophilinA->Calcineurin Binds to & Inhibits

  • Mechanism Insight: this compound forms a complex with cyclophilin A in the cytoplasm of T-cells. This complex competitively inhibits the phosphatase activity of calcineurin [1]. Calcineurin is crucial for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT), which is necessary for its translocation into the nucleus [3] [1].
  • Primary Immunosuppressive Effect: Inhibition of NF-AT prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (IL-2) [1]. Since IL-2 is a key growth factor for T-cell proliferation and differentiation, its suppression leads to a reduction in T-cell mediated immune responses, which is therapeutically beneficial in autoimmune conditions like lupus nephritis [3] [4].
  • Structural Advantage: this compound is a structural analog of cyclosporine but with a modification on the amino acid-1 residue. This change results in higher binding affinity to cyclophilin A and more potent inhibition of calcineurin, leading to a more predictable pharmacokinetic and pharmacodynamic profile that often does not require therapeutic drug monitoring [1] [4].

Clinical Safety & Infection Risk Data

The immunosuppressive action of this compound, while therapeutic, inherently increases the risk of infections. The table below summarizes key safety data related to infections and other relevant adverse events from pivotal clinical trials.

Adverse Event Incidence (this compound + MMF + LDS) [5] Incidence (Placebo + MMF + LDS) [5] Notes
Any Infection Most common AE reported Most common AE reported Includes bacterial, viral, fungal, and protozoal infections [5].
Serious Infections Increased risk (class effect) Increased risk (class effect) Boxed Warning: Serious infections may lead to hospitalization or death [5].
Urinary Tract Infection 10% 6%
Upper Abdominal Pain 7% 2%
Mouth Ulceration 4% 1% Can be a sign of immunosuppression.
Decreased GFR 26% 9% Usually dose-dependent; monitor eGFR regularly [1] [5].
Hypertension 19% 9% Monitor blood pressure regularly [5].

| Neurotoxicity | Tremor: 3% Headache: 15% | Tremor: 1% Headache: 8% | Spectrum includes tremor, paresthesia, headache, and rare serious events like PRES [1] [5]. |

Long-Term Safety Profile:

  • In the AURORA 2 continuation study, which evaluated long-term use over 3 years, adverse event rates were generally comparable to the first year of treatment (AURORA 1), with no new safety signals identified [5].
  • The profile of AEs was well-characterized, and rates of serious AEs and AEs leading to discontinuation were similar or lower in the this compound group compared to placebo over the long-term extension [5].

Experimental & Management Protocols

For researchers designing non-clinical or clinical studies, understanding the management protocols derived from clinical trials is crucial.

Clinical Dosing and Adjustment Protocol

The approved dosing regimen for this compound in adults with active LN is 23.7 mg twice daily (approximately 12 hours apart) orally on an empty stomach [1] [6] [2]. The following workflow outlines standard clinical dose adjustment principles based on renal function and drug interactions:

G Start Start: 23.7 mg BID Assess Assess Renal Function (e.g., eGFR) Start->Assess Decision1 eGFR reduced from baseline by >20% and <30%? Assess->Decision1 Decision2 eGFR reduced from baseline by >30%? Decision1->Decision2 No Action1 Reduce dose to 15.8 mg BID Decision1->Action1 Yes Action2 Discontinue This compound Decision2->Action2 Yes Continue Continue Current Dose Decision2->Continue No Monitor Re-assess within 2 weeks Action1->Monitor Monitor->Decision2

Key Experimental Considerations:

  • Renal Impairment: For patients with severe renal impairment (baseline eGFR ≤45 mL/min/1.73 m²), the recommended starting dose is 15.8 mg twice daily, and use is not recommended unless the benefit outweighs the risk [1] [5] [7].
  • Hepatic Impairment: A reduced dose of 15.8 mg twice daily is recommended for patients with moderate hepatic impairment (Child-Pugh B). It is not recommended for those with severe hepatic impairment (Child-Pugh C) [1] [7].
  • Drug Interactions: this compound is a CYP3A4 substrate and a P-glycoprotein (P-gp) inhibitor [1].
    • Contraindicated: Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) is contraindicated due to increased nephrotoxicity risk [6] [5].
    • Dose Reduction Required: Reduce this compound dose when co-administered with moderate CYP3A4 inhibitors (e.g., fluconazole, diltiazem, verapamil) [1] [7].
    • Avoid: Concomitant use with strong or moderate CYP3A4 inducers (e.g., rifampin) reduces this compound efficacy and should be avoided [1] [5].
    • No clinically significant interaction exists with mycophenolate mofetil, and no dose adjustment is required when they are co-administered [1] [4].
Infection Risk Management Protocol

Proactive management is critical for mitigating infection risk in patients receiving this compound.

  • Pre-Treatment Screening:

    • Screen for and treat pre-existing infections prior to initiating therapy [6] [5].
    • Avoid initiating this compound in patients with active, uncontrolled infections [6].
  • Vaccination Strategy:

    • Avoid live attenuated vaccines during treatment with this compound [5] [2].
    • Inactivated vaccines may be safe but may not be sufficiently immunogenic; consult immunization guidelines for immunocompromised hosts [5].
  • Routine Monitoring & Patient Counseling:

    • Monitor for signs and symptoms of infection (e.g., fever, cough) throughout the treatment course [6] [2].
    • Counsel patients to report any symptoms of infection immediately and to seek medical attention for any fever [6] [5].
    • In the context of clinical trials, any infection should be documented as an adverse event, with severity and relationship to the study drug assessed.

Conclusion for Researchers

This compound represents an advance in LN treatment with its targeted mechanism and more predictable pharmacokinetics [4]. However, its immunosuppressive mechanism inherently carries a class-related risk of infections and malignancies [5].

For the research and development community, the key takeaways are:

  • The risk of infections is manageable with rigorous monitoring and prophylactic protocols, as evidenced by the long-term safety data from clinical trials [5].
  • Its fixed dosing and reduced need for therapeutic drug monitoring offer a potential advantage over traditional CNIs in clinical practice [3] [4].
  • Future research directions may focus on combination therapies with other immunomodulatory agents and further exploration of its efficacy in other autoimmune indications.

References

Voclosporin and Menstrual Disorder Cases: Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data from a pharmacovigilance study that identified menstrual disorder as a significant adverse event signal [1] [2] [3].

Adverse Event (Preferred Term) Case Reports (n) ROR 95% CI Lower Limit Data Source & Period
Menstrual disorder 7 5.82 > 1.0 FAERS database (2021 Q1 - 2024 Q2)
Acute pulmonary oedema 3 4.16 > 1.0 FAERS database (2021 Q1 - 2024 Q2)

Key Findings for Researchers [1] [2]:

  • Signal Strength: The Reporting Odds Ratio (ROR) of 5.82 indicates a positive safety signal, meaning menstrual disorders were reported over five times more frequently with voclosporin than with other drugs in the database.
  • Novelty: The study classified menstrual disorder as an "unexpected signal", as it is not currently listed on the official drug label [1].
  • Time to Onset: Nearly one-third of all this compound-associated adverse events occurred within the first month of treatment initiation. The median time to onset for all AEs was 99 days (IQR: 28-289 days) [1].

Experimental Protocol: FAERS Data Mining

The identified signal was generated through a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database. Here is the detailed methodology [1] [2]:

1. Data Extraction and Cleaning

  • Source: Public FAERS database reports from 2021 Q1 to 2024 Q2.
  • Drug Identification: Searched for "this compound" and its trade name "LUPKYNIS".
  • Case Selection: Included only reports where this compound was designated as the "Primary Suspect (PS)" drug to enhance causal inference.
  • Data Processing: Removed duplicate reports by following FDA recommendations, keeping the most recent report for a given case.

2. Adverse Event Coding and Classification

  • Terminology: Used the Medical Dictionary for Regulatory Activities (MedDRA) to standardize adverse event terms.
  • Analysis Levels: Analyzed signals at both the Preferred Term (PT) level (specific event name, e.g., "menstrual disorder") and the System Organ Class (SOC) level (e.g., "Reproductive system disorders").

3. Statistical Analysis: Disproportionality Analysis

  • Algorithm: Employed the Reporting Odds Ratio (ROR) to quantify the strength of association between this compound and reported events.
  • Signal Threshold: A signal was considered statistically significant if the lower bound of the 95% confidence interval (CI) for the ROR exceeded 1.0 and there were at least 3 case reports for the event.
  • Calculation:
    • ROR = (a/c) / (b/d)
    • Where:
      • a = number of reports with this compound and the specific AE (e.g., menstrual disorder)
      • b = number of reports with other drugs and the specific AE
      • c = number of reports with this compound and other AEs
      • d = number of reports with other drugs and other AEs

Pharmacovigilance Signal Detection Workflow

The following diagram illustrates the logical workflow of the disproportionality analysis used in this study to detect the safety signal.

Start FAERS Database (3.4+ million reports) A Extract & Clean Data Start->A B Identify 'Primary Suspect' This compound Reports (n=4,013) A->B C Code AEs using MedDRA (PT and SOC levels) B->C D Perform Disproportionality Analysis (ROR) C->D E Apply Signal Threshold: - ROR 95% CI > 1.0 - n ≥ 3 cases D->E F Identify Positive Signal: Menstrual Disorder (ROR=5.82, n=7) E->F

Context and Clinical Relevance for Researchers

  • Drug Background: this compound is a novel calcineurin inhibitor approved for adult active lupus nephritis (LN). It inhibits T-cell activation and stabilizes podocytes [1] [4].
  • Overall Safety Profile: This finding should be interpreted within the broader safety context of this compound. Clinical trials and the same pharmacovigilance study identified other more common adverse events, such as decreased GFR, hypertension, headache, and diarrhea [1] [5]. The drug also carries a Boxed Warning for malignancies and serious infections [5].
  • Demographic Note: The FAERS case series for this compound was predominantly female (84.0%), which is expected given the patient population for lupus nephritis [1].

References

voclosporin acute pulmonary edema complications

Author: Smolecule Technical Support Team. Date: February 2026

Post-Marketing Safety Signal

An analysis of the US FDA Adverse Event Reporting System (FAERS) database from 2021 to 2024 identified acute pulmonary edema as a positive safety signal for voclosporin. The key details are summarized in the table below [1].

Signal Metric Value
Reporting Odds Ratio (ROR) 4.16
Number of Case Reports 3

This signal was among those not previously listed on the drug's official label, indicating a potentially new and unexpected adverse reaction observed in real-world use [1]. The ROR value of 4.16 suggests a statistically significant association, meaning that reports of acute pulmonary edema were over 4 times more likely to be associated with this compound than with other drugs in the database.

Mechanisms and Experimental Considerations

The identified signal should be considered in the context of the drug's known mechanism of action and existing research.

  • Proposed Mechanism: As a calcineurin inhibitor (CNI), this compound's primary mechanism of action is the inhibition of T-cell activation [2] [3]. While the specific pathway leading to pulmonary edema is not fully elucidated, it is crucial for researchers to be aware that CNIs can have off-target effects. The diagram below outlines the hypothesized pathway from drug administration to the observed complication.

Start This compound Administration MOA Inhibition of Calcineurin in T-cells Start->MOA Effect1 Reduced IL-2 Production & T-cell Activation MOA->Effect1 OffTarget Potential Off-target Effects on Vascular Endothelium ? MOA->OffTarget Outcome Acute Pulmonary Edema (Reported Signal) OffTarget->Outcome Research Preclinical Model Suggests BBB Protection [4] Research->Outcome

  • Paradoxical Preclinical Evidence: Interestingly, a 2025 preclinical study in mice with ischemic stroke found that this compound helped maintain blood-brain barrier (BBB) integrity and reduced brain edema [4]. This highlights that drug effects can be highly tissue- and context-specific. The protective effect on the BBB observed in the brain contrasts with the signal of fluid leakage in the lungs, underscoring the need for targeted organ system research.

Recommended Research & Troubleshooting Guide

For researchers investigating this adverse event, the following approaches and frequently asked questions may be helpful.

Detailed Methodology for Pharmacovigilance Signal Detection

The primary evidence for this signal comes from a disproportionality analysis of the FAERS database. The core methodology is as follows [1]:

  • Data Extraction: Identify all adverse event reports for the desired timeframe where this compound was listed as the "Primary Suspect" drug.
  • Term Standardization: Code all adverse events using the standardized MedDRA (Medical Dictionary for Regulatory Activities) Preferred Terms (PT).
  • Statistical Analysis: Employ the Reporting Odds Ratio (ROR) to detect signals. A signal is considered positive if it meets all three criteria:
    • The ROR point estimate is greater than 1.
    • The lower bound of the 95% confidence interval (95% CI) exceeds 1.
    • There are at least 3 or more case reports for the specific event.

Frequently Asked Questions (FAQs)

  • Q1: How strong is the evidence linking this compound to acute pulmonary edema?

    • A1: The evidence is based on a post-marketing safety signal from a reputable database. While the ROR shows a statistically significant association, it is important to note the low number of reports (n=3). This indicates a potential risk that requires further investigation rather than a confirmed, common adverse effect [1].
  • Q2: What is the typical time to onset for adverse events with this compound?

    • A2: According to the FAERS analysis, the median time to onset for all this compound-associated adverse events is 99 days. However, nearly one-third of events occurred within the first month of treatment, suggesting a need for close monitoring early in therapy [1].
  • Q3: Are there other notable adverse events I should consider in my research?

    • A3: Yes. The same study identified other significant signals, including hypertension, headache, nausea, diarrhea, and proteinuria. Furthermore, signals for menstrual disorder and acute pulmonary edema were notable as "unexpected" events not on the label [1].

References

voclosporin overdose management symptoms treatment

Author: Smolecule Technical Support Team. Date: February 2026

Symptoms and Laboratory Findings of Overdose

Category Specific Manifestations
Common Symptoms [1] [2] [3] Headache, nausea, vomiting, tremors, lethargy, weakness, fast/irregular heartbeat, infections, rash (urticaria)
Nervous System Effects [1] [4] Tremors, paresthesia (tingling/numbness), seizures, mental status changes, signs of Posterior Reversible Encephalopathy Syndrome (PRES)
Laboratory Abnormalities [1] [2] Increased blood urea nitrogen (BUN), elevated serum creatinine, decreased estimated glomerular filtration rate (eGFR), elevated alanine aminotransferase (ALT)
Electrolyte Imbalances [1] [3] Hyperkalemia (high blood potassium)

Protocol for Managing Voclosporin Overdose

There is no specific antidote for this compound overdose. Management is supportive and focuses on addressing symptoms and mitigating organ toxicity [2].

  • Immediate Action and Decontamination: Discontinue this compound immediately [2]. For a recent, substantial ingestion, consider gastric lavage or administration of activated charcoal, as the drug's pharmacokinetics (Tmax ~1.5-4 hours) suggest potential benefit if performed early [2].
  • Supportive and Symptomatic Care: Provide general supportive care. Manage specific symptoms as follows:
    • Nausea/Vomiting: Administer antiemetics.
    • Tremors/Seizures: Manage with appropriate antiseizure medications; ensure patient safety.
    • Hypertension: Control elevated blood pressure using antihypertensive agents.
    • Infections: Treat any emerging infections with suitable antibiotics or antivirals [1].
  • Intensive Monitoring: Institute close monitoring of vital signs and neurologic status. The management strategy should be guided by continuous assessment of:
    • Renal Function: Serum creatinine, BUN, and eGFR [1] [2].
    • Hepatic Function: Liver enzymes, particularly ALT [2].
    • Electrolytes: Serum potassium levels [1].
  • Consultation: Contact a poison control center or consult a medical toxicologist for expert guidance on managing the overdose [2].

Monitoring Parameters and Clinical Goals

The diagram below outlines the core clinical management workflow following a suspected this compound overdose, highlighting key monitoring parameters and therapeutic goals.

overdose_management Start Suspected this compound Overdose A1 Immediate Actions: • Discontinue this compound • Consider GI decontamination  if presentation is early Start->A1 A2 Initiate Supportive Care: • Administer antiemetics • Control seizures • Manage hypertension • Treat infections A1->A2 C1 Consult Specialist: • Poison Control Center • Medical Toxicologist A1->C1 A3 Intensive Monitoring Phase A2->A3 M1 Renal Function: • Serum Creatinine • BUN • eGFR Goal: Stabilize function A3->M1 M2 Hepatic Function: • ALT levels Goal: Prevent further injury A3->M2 M3 Electrolytes: • Serum Potassium Goal: Correct hyperkalemia A3->M3

This compound Overdose Clinical Management Workflow

Key Takeaways for Professionals

  • No Known Antidote: Management is primarily supportive and hinges on prompt discontinuation of the drug and vigilant monitoring for end-organ toxicity [2].
  • Renal Toxicity is Primary Concern: The most critical and dose-dependent serious adverse effects involve the kidneys. Close tracking of renal function parameters is essential [1] [4].
  • Seek Expert Consultation: Given the complexity of drug overdose, especially with an immunosuppressant, consultation with a poison control center or medical toxicologist is strongly recommended [2].

References

Pharmacokinetic and Pharmacodynamic Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative differences between voclosporin and cyclosporine.

Parameter This compound Cyclosporine Key Implications
Structural Difference Addition of a methyl group to aminoacid-1 residue [1] [2] Parent molecule structure [1] Enhanced metabolic stability & potency for this compound [1]
In Vitro Potency (EC/IC₅₀) 2-4 fold lower than Cyclosporine [1] [2] Reference compound [1] This compound is more potent [1]
Typical Oral Dose 23.7 mg twice daily (in Lupus Nephritis) [3] [4] 200-600 mg once daily [1] This compound is used at a much lower dose [1]
Bioavailability (F) ~50% (predicted) [3] [4] 57%-89% (highly variable) [5] More predictable exposure with this compound [2]
Apparent Clearance (CL/F) 60 L/h [3] [4] Highly variable [5] [6] Lower variability with this compound
Apparent Volume of Distribution (Vd/F) 2154 L [3] [4] 0.9 - 4.8 L/kg (highly variable) [5] Different tissue distribution profiles [1]
Half-Life (T₁/₂) Complex, dose-dependent: ~3-7h (dominant, low dose); ~30h (terminal) [3] [4] Multi-compartmental, complex [5] This compound's dominant half-life supports twice-daily dosing [3]
Protein Binding ~97% [3] [4] ~80% (to lipoproteins) [5] High for both, but different binding profiles
Metabolism Primarily CYP3A4 [3] [4] Primarily CYP3A [5] Both susceptible to CYP3A4-based drug interactions
Food Effect Decreases bioavailability [3] [4] Variable and complex effect [5] This compound should be taken consistently with/without food
Key Efficacy PD Parameter (CE₅₀) ~50 ng/mL for immunosuppression [3] [4] Not specified in search results Defines target concentration for effect
Therapeutic Trough Target 10-20 ng/mL (in Lupus Nephritis) [3] [4] 200-600 ng/mL (varies by indication) [1] [7] This compound requires lower systemic exposure

Mechanisms of Action and Disposition Pathways

Both drugs are calcineurin inhibitors (CNIs) with a shared core mechanism but key differences in distribution that drive their distinct clinical profiles.

Shared Mechanism of Calcineurin Inhibition

Both this compound and cyclosporine exert their immunosuppressive effects by inhibiting the T-cell activation pathway, as illustrated below.

G cluster_CNI Calcineurin Inhibitor (CNI) Action TCellReceptor T-Cell Receptor Activation CalciumInflux Increased Intracellular Calcium TCellReceptor->CalciumInflux Calcineurin Calcineurin Activation CalciumInflux->Calcineurin NFATc_DeP Calcineurin dephosphorylates NFATc Calcineurin->NFATc_DeP NFATc NFATc (Phosphorylated) NFATc->NFATc_DeP   NFATn NFATn (Active) NFATc_DeP->NFATn IL2_Transcription IL-2 Gene Transcription & T-Cell Proliferation NFATn->IL2_Transcription CNI This compound/Cyclosporin CNI_Complex CNI-Cyclophilin Complex CNI->CNI_Complex Cyclophilin Cyclophilin Cyclophilin->CNI_Complex CNI_Complex->Calcineurin  Inhibits

However, their pharmacokinetic dispositions differ significantly. Analysis shows that cyclosporine, administered at a 10-fold higher dose, achieves higher plasma levels and penetrates more deeply into peripheral tissues. This leads to stronger immunosuppression in diseases like psoriasis but also increases the risk of off-target effects in tissues like the kidneys and heart. In contrast, the lower dose and non-linear pharmacokinetics of this compound result in preferential calcineurin inhibition within and near the blood circulation, leading to a different efficacy and safety profile [1].


Key Experimental Data and Methodologies

Pharmacokinetic Study Designs
  • Source Data: PK profiles for both drugs were obtained from studies in healthy subjects over a wide dose range to ensure a consistent comparison [1].
  • Analytical Method: Plasma concentration-time data from published profiles were digitized using UN-SCAN-IT Graph Digitizing Software [1].
  • PK Analysis: Data were analyzed using both non-compartmental (Phoenix WinNonlin) and compartmental (NONMEM) methods. A two-compartment model was selected for both compounds to estimate key parameters like absorption rate, volumes of distribution, and clearances [1].
Critical Efficacy and Safety Findings
  • Psoriasis: In a phase III trial, this compound was inferior to cyclosporine (35% vs 53% achieving clear/almost clear SPGA score at 12 weeks), despite higher in vitro potency [1].
  • Lupus Nephritis (LN): this compound demonstrated superior efficacy. In one trial, the low-dose group had a significantly higher complete renal response rate at 52 weeks compared to standard care alone (40.8% vs 22.5%) [8].
  • Renal Transplantation: this compound was shown to be non-inferior to tacrolimus, confirming sufficient systemic immunosuppression [1].
  • Safety: this compound has been consistently associated with a better renal safety profile and lack of nephrotoxicity compared to cyclosporine in clinical studies [1] [8].

Clinical Implications for Drug Development

The distinct PK/PD profiles of these drugs inform their optimal clinical use.

  • Therapeutic Positioning: The high potency and favorable safety profile of this compound make it a promising agent for systemic autoimmune conditions like lupus nephritis, where it is now an approved option [3] [9]. Cyclosporine's deeper tissue penetration may make it more suitable for dermatological conditions like psoriasis [1].
  • Dosing and Monitoring: this compound's more predictable pharmacokinetics and lower dose requirement potentially allow for simpler, fixed-dose regimens with less intensive therapeutic drug monitoring compared to the highly variable cyclosporine [8].
  • Safety Considerations: The disposition difference explains why cyclosporine has more prevalent renal and cardiovascular toxicities. This compound's profile shows a lower risk of nephrotoxicity and, compared to tacrolimus, a lower diabetes risk [3] [8].

References

voclosporin vs standard care complete renal response

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Voclosporin vs. Standard Care

Trial / Data Source Treatment Arm Complete Renal Response (CRR) Rate Notes & Secondary Outcomes
AURORA 1 (1-year data) [1] [2] This compound + MMF + Steroids 40.8% at 1 year UPCR ≤0.5 mg/mg, stable eGFR, low-dose steroids, no rescue medication [3].
Placebo + MMF + Steroids 22.5% at 1 year
AURORA 1 (Post-hoc, Severe LN) [2] This compound + MMF + Steroids 46.8% at 1 year Patients with severe Class III/IV LN (with/without Class V) and UPCR ≥3 mg/mg.
Placebo + MMF + Steroids 21.6% at 1 year
AURORA 2 (3-year data) [4] [2] This compound + MMF + Steroids 50.9% at 3 years Sustained efficacy over long-term treatment [4].
Placebo + MMF + Steroids 39.0% at 3 years
Real-World Standard Care (AMP Study) [5] Standard of Care Only 22.2% at 1 year Real-world cohort data for context; CRR defined as UPCR <0.5, normal/stable creatinine, and prednisone ≤10 mg/day.

Experimental Protocols from Key Studies

The data in the table above is derived from rigorous, randomized controlled trials. Here is a detailed overview of their methodologies.

AURORA 1 & 2 Clinical Trial Program

The AURORA program provides the most robust evidence for this compound's efficacy and safety.

  • Study Design: AURORA 1 was a phase 3, multicenter, randomized, double-blind, placebo-controlled trial. AURORA 2 was its extension study to evaluate long-term safety and efficacy [4] [2].
  • Patient Population: Adults with active, biopsy-proven lupus nephritis (Class III, IV, or V). Patients had a urine protein-to-creatinine ratio (UPCR) of ≥1.5 mg/mg at baseline [6].
  • Intervention:
    • Experimental Arm: this compound (23.7 mg twice daily) + Mycophenolate Mofetil (MMF: 2 g/day) + rapidly tapered low-dose oral corticosteroids [6] [2].
    • Control Arm: Placebo + MMF + corticosteroids [6].
  • Primary Endpoint: Complete Renal Response (CRR) at 52 weeks (1 year). CRR was stringently defined as [2]:
    • UPCR ≤ 0.5 mg/mg
    • Stable renal function (estimated Glomerular Filtration Rate, eGFR, ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%)
    • No rescue medication
    • Concomitant steroid dose ≤ 10 mg/day of prednisone equivalent
  • Statistical Analysis: The analysis compared the proportion of patients achieving CRR between the two arms at week 52, with odds ratios and confidence intervals calculated.
Real-World Standard Care Data (AMP Study)

The Accelerating Medicines Partnership (AMP) study provides a benchmark for standard-of-care outcomes in a real-world US population [5].

  • Study Design: A prospective, multi-center observational study of patients with Class III, IV, and/or V LN.
  • Patient Population: 180 patients from US academic centers with a baseline UPCR ≥1.0 [5].
  • Intervention: Standard-of-care therapy, which for most patients (64%) was MMF, with 13% receiving cyclophosphamide [5].
  • Outcome Definition: Complete Response required UPCR <0.5, normal serum creatinine (or ≤125% of baseline if abnormal), and prednisone ≤10 mg/day [5].

Mechanism of Action: this compound's Dual Pathway

This compound is a novel calcineurin inhibitor (CNI) with a unique mechanism that provides a dual therapeutic effect in lupus nephritis, as illustrated below.

G cluster_tcell T-Cell Immunosuppression cluster_podo Podocyte Stabilization TCell T-Cell Activation Pathway Podocyte Podocyte Stabilization Pathway A T-Cell Receptor Activation B Calcium Influx & Calmodulin Binding A->B C Calcineurin Activation B->C D NFAT Dephosphorylation & Nuclear Translocation C->D E Cytokine Gene Transcription (IL-2, IL-4, IFN-γ) D->E F T-Cell Proliferation & Inflammatory Response E->F V1 This compound-Cyclophilin A Complex V1->C  Inhibits P Calcineurin Activation (in Podocyte) Q Synaptopodin Dephosphorylation P->Q R Degradation by Cathepsin L Q->R S Destabilization of Actin Cytoskeleton R->S T Proteinuria S->T V2 This compound V2->Q  Inhibits

The diagram above shows two key pathways:

  • Inhibition of T-Cell Activation: Like other CNIs, this compound binds to cyclophilin A, forming a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a critical step for the transcription of pro-inflammatory cytokines like IL-2. This suppresses T-cell mediated immune responses [7] [8] [3].
  • Direct Podocyte Stabilization: A distinct advantage of this compound is its ability to stabilize the actin cytoskeleton in kidney podocytes. By inhibiting calcineurin in podocytes, this compound prevents the dephosphorylation of synaptopodin, protecting it from degradation. This helps maintain the integrity of the kidney's filtration barrier and directly reduces proteinuria [7] [8].

Safety and Tolerability Profile

While demonstrating superior efficacy, this compound's safety profile is a key consideration for researchers and clinicians.

  • Common Adverse Events: The safety profile is consistent with the CNI class. In the AURORA trials, common adverse events included [7] [4] [6]:
    • Decreased eGFR: An initial, typically reversible dip in eGFR was observed.
    • Hypertension: Managed with standard anti-hypertensive treatments.
    • Neurotoxicity: Potential for tremors, headache, and rare cases of posterior reversible encephalopathy syndrome (PRES).
  • Safety in Long-Term Use: The AURORA 2 extension trial confirmed that this compound was well-tolerated over 3 years, with no new safety signals. The mean eGFR remained stable in both the this compound and control groups over the long term [4].
  • Comparison to Standard Care: Serious adverse events occurred in 21.3% of the this compound group versus 27.0% in the control group in a severe LN subpopulation [2]. Overall, the AURORA 2 trial reported a similar percentage of mild-to-moderate adverse events between groups (87.9% this compound vs. 85.0% control) [2].

Conclusion for Drug Development Professionals

References

Efficacy & Safety: Voclosporin vs. Placebo in Lupus Nephritis

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the primary findings from the AURA-LV Phase 2 clinical trial, which compared two doses of voclosporin against a placebo, all in combination with mycophenolate mofetil and corticosteroids [1].

Parameter Low-Dose this compound (23.7 mg BID) High-Dose this compound (39.5 mg BID) Placebo
Primary Endpoint: Complete Renal Remission (CRR) at Week 24 32.6% (29/89) 27.3% (24/88) 19.3% (17/88)
Key Secondary Endpoint: CRR at Week 48 Significantly greater than placebo (persisted) Significantly greater than placebo -
Serious Adverse Events More More Fewer
Deaths 11.2% 2.3% 1.1%

Trial Design Summary: AURA-LV was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial. A total of 265 subjects with active lupus nephritis were recruited across 79 centers in 20 countries and randomized to one of the three treatment groups for 48 weeks [1].

This compound's Mechanism of Action

This compound is a novel calcineurin inhibitor (CNI) with a dual mechanism of action, combining immunosuppression with a direct protective effect on kidney cells [2] [3] [4].

The diagram below illustrates the signaling pathway and how this compound intervenes.

G TCR T-Cell Receptor (TCR) Activation Calcium ↑ Intracellular Calcium TCR->Calcium Calcineurin Calcineurin Activation Calcium->Calcineurin NFAT_P NFAT-P (Phosphorylated, Inactive in Cytoplasm) Calcineurin->NFAT_P Dephosphorylates Synaptopodin_P Synaptopodin-P (Stabilizes Cytoskeleton) Calcineurin->Synaptopodin_P Dephosphorylates NFAT NFAT (Dephosphorylated, Active) NFAT_P->NFAT Cytokines Transcription of Pro-inflammatory Cytokines (e.g., IL-2) NFAT->Cytokines Translocates to Nucleus Podocyte Podocyte in Kidney Podocyte->Calcineurin Synaptopodin Synaptopodin (Destabilized) Synaptopodin_P->Synaptopodin Proteinuria Proteinuria & Podocyte Damage Synaptopodin->Proteinuria Vocs This compound VocsBinding Binds to Cyclophilin A Vocs->VocsBinding InhibitCalc Inhibits Calcineurin Phosphatase Activity VocsBinding->InhibitCalc InhibitCalc->Calcineurin Blocks

As shown, this compound exerts its effects by:

  • T-Cell Inhibition: The this compound-cyclophilin complex inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor, thereby blocking the production of interleukin-2 and other cytokines crucial for T-cell activation and proliferation [3] [4].
  • Podocyte Stabilization: In kidney cells, calcineurin activation leads to the dephosphorylation and degradation of synaptopodin, a protein critical for maintaining the podocyte's actin cytoskeleton. By inhibiting calcineurin, this compound helps stabilize synaptopodin and the podocyte structure, which directly reduces proteinuria—a hallmark of lupus nephritis [4].

Pharmacology & Safety Profile

This compound has distinct pharmacological and safety characteristics compared to older calcineurin inhibitors.

Feature Description Clinical Implication
Chemical Structure Analog of cyclosporine A with a single carbon extension on amino acid-1 [3] [4]. Increased binding affinity to cyclophilin and more potent calcineurin inhibition [4].
Pharmacokinetics Consistent and predictable metabolism; exhibits dose-proportional drug levels [3]. Therapeutic drug monitoring is not required, unlike for cyclosporine or tacrolimus [4].
Common Adverse Events Hypertension, headache, nausea, diarrhea, reduced eGFR, tremor [1] [5] [3]. Consistent with class effects of CNIs, but some studies suggest hypertension may be less severe [4].
Serious Risks Nephrotoxicity, neurotoxicity, serious infections, malignancies; includes a black box warning for the latter two [5] [3]. Requires careful patient monitoring and management of drug interactions.
Drug Interactions Metabolized by CYP3A4; also an inhibitor of P-glycoprotein (P-gp) [3]. Co-administration with strong CYP3A4 inducers/inhibitors or P-gp substrates requires caution/dose adjustment [3].

References

AURORA 1 & 2 Clinical Trial Results for Voclosporin

Author: Smolecule Technical Support Team. Date: February 2026

Trial Metric AURORA 1 (52-week) Results [1] [2] AURORA 2 (Long-term Extension) Context
Primary Efficacy Endpoint Renal response at 52 weeks Long-term renal function stability
Voclosporin Group 40.8% Continued treatment with this compound
Control Group 22.5% (standard of care alone) Switched to this compound from placebo
Statistical Significance Yes (p<0.001) -
Key Secondary Endpoint Achievement of UPCR < 0.4 g/g -
This compound Group 60.9% of participants -
Control Group 37.1% of participants -
Safety Profile Comparable rate of adverse events (AEs) between groups. Most common AEs include hypertension and reduced eGFR [3]. eGFR remained stable throughout the 3-year AURORA 2 study [2].

Experimental Protocol of the AURORA 1 Trial

The robust data from the AURORA program comes from a well-designed clinical trial. Here are the key methodological details:

  • Study Design: The AURORA 1 study was a randomized, double-blind, placebo-controlled, Phase 3 trial [2].
  • Patient Population: The trial enrolled 357 adults with active, biopsy-proven LN (Class III, IV, or V). Key inclusion criteria required a urine protein-to-creatinine ratio (UPCR) of ≥1.5 g/g (≥2 g/g for pure Class V) and an estimated glomerular filtration rate (eGFR) of >45 mL/min/1.73 m² [2].
  • Treatment Regimen: Patients were randomized to receive either:
    • This compound group: 23.7 mg of this compound orally twice daily.
    • Control group: A matching placebo orally twice daily. Both groups received background immunosuppressive therapy consisting of mycophenolate mofetil (MMF; target dose of 2 g/day) and a rapidly tapering course of low-dose oral corticosteroids (starting at 20-25 mg/day, tapered to ≤2.5 mg/day by Week 16) [1] [2].
  • Primary Endpoint: The proportion of patients achieving renal response at 52 weeks. Renal response was typically defined as a composite of UPCR ≤0.5 mg/mg, stable eGFR (no decrease >20% from baseline), and no use of rescue medication [1].
  • Statistical Analysis: Efficacy was analyzed in the intent-to-treat population, and statistical significance was assessed against the predefined alpha.

Mechanism of Action: How this compound Works

This compound is a novel calcineurin inhibitor (CNI) with a dual mechanism of action that targets both immune and podocyte pathways in lupus nephritis.

The following diagram illustrates this dual pathway:

As the diagram shows, this compound's efficacy stems from a two-pronged mechanism [3]:

  • In T-cells: It binds to cyclophilin A, and this complex inhibits the phosphatase calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor, thereby blocking the expression of pro-inflammatory cytokines like IL-2. This leads to reduced T-cell activation and proliferation [1] [3].
  • In Podocytes: By inhibiting calcineurin in kidney podocytes, this compound prevents the dephosphorylation of synaptopodin. Phosphorylated synaptopodin is stabilized by binding to 14-3-3 proteins, which protects the podocyte cytoskeleton from disruption. This direct action helps reduce proteinuria, a hallmark of kidney damage in LN [3].

Comparative Advantages in Drug Development

For researchers, several properties of this compound are of particular interest from a drug development standpoint:

  • Predictable Pharmacokinetics: Due to a structural modification, this compound has a more predictable dose-exposure relationship and a lower metabolite load compared to older calcineurin inhibitors like cyclosporine. This reduces the need for therapeutic drug monitoring [1] [3] [4].
  • Improved Potency and Safety Profile: The same structural change increases its binding affinity for cyclophilin, making it 3-4 times more potent than cyclosporine [5] [4]. Clinical data also indicates a lower incidence of adverse effects like hypertension and hyperlipidemia compared to traditional CNIs [1].

References

voclosporin AURA-LV study outcomes interpretation

Author: Smolecule Technical Support Team. Date: February 2026

AURA-LV Study Outcomes at a Glance

Outcome Measure Low-Dose Voclosporin (23.7 mg BID) High-Dose this compound (39.5 mg BID) Placebo (with MMF & Steroids)
Primary Endpoint: Complete Renal Remission (CRR) at Week 24 [1] 32.6% (29/89) 27.3% (24/88) 19.3% (17/88)
CRR at Week 48 (Secondary Endpoint) [1] Significantly greater than placebo (precise % not stated) Significantly greater than placebo (precise % not stated) Baseline comparator
Serious Adverse Events (SAEs) [1] More than placebo More than placebo Fewer
Deaths [1] 11.2% (10/89) 2.3% (2/88) 1.1% (1/88)

Detailed Study Methodology

For researchers interpreting these results, a detailed understanding of the trial's design is critical.

  • Trial Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study across 79 centers in 20 countries [1].
  • Patient Population: 265 adults with active lupus nephritis, confirmed by kidney biopsy (Class III, IV, or V) [1] [2].
  • Treatment Regimens: Patients were randomized 1:1:1 to one of three groups, all administered in combination with mycophenolate mofetil (MMF, 2 g/day) and rapidly tapered low-dose oral corticosteroids [1]:
    • Low-dose this compound (23.7 mg twice daily)
    • High-dose this compound (39.5 mg twice daily)
    • Placebo
  • Primary & Secondary Endpoints:
    • Primary: Complete Renal Remission (CRR) at 24 weeks. CRR was stringently defined as [1]:
      • Urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg
      • Stable renal function (estimated Glomerular Filtration Rate, eGFR, ≥60 mL/min/1.73 m² or no confirmed decrease >20% from baseline)
      • Sustained, low dose steroids
      • No rescue medication
    • Secondary: CRR at 48 weeks [1].

Interpretation and Context for Researchers

The AURA-LV data should be viewed as a foundational proof-of-concept that informed the subsequent successful Phase 3 program.

  • Efficacy Signal: The study successfully met its primary objective, demonstrating a statistically significant improvement in CRR with the low-dose this compound regimen over standard of care alone at 24 weeks (OR=2.03) [1]. This established the 23.7 mg BID dose as the viable regimen for future studies.
  • Safety Consideration: The higher mortality rate in the low-dose group was a notable finding [1]. Subsequent investigations and the Phase 3 AURORA 1 study, which used the same low dose, did not show this imbalance, suggesting the AURA-LV finding may have been a chance event [3]. The integrated safety data from AURA-LV and AURORA 1 showed comparable serious adverse events between this compound and control arms (20.8% vs. 21.3%) [3].
  • Mechanistic Insight: this compound is a novel calcineurin inhibitor (CNI) with a dual mechanism: it suppresses T-cell activation and cytokine production, and directly stabilizes podocytes in the kidney, reducing proteinuria [4] [5]. A single carbon extension on the cyclosporine backbone gives it more potent binding to calcineurin and a more predictable metabolic profile, potentially explaining its efficacy and the reduced need for therapeutic drug monitoring [4] [6] [7].

G Antigen Antigen T-Cell Receptor T-Cell Receptor Antigen->T-Cell Receptor Calcium Influx Calcium Influx T-Cell Receptor->Calcium Influx Activates Calcineurin Activation Calcineurin Activation Calcium Influx->Calcineurin Activation NFAT NFAT Calcineurin Activation->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocates to Cytokine Gene Transcription Cytokine Gene Transcription Nucleus->Cytokine Gene Transcription IL-2, IL-4, etc. T-Cell Activation & Inflammation T-Cell Activation & Inflammation Cytokine Gene Transcription->T-Cell Activation & Inflammation This compound This compound Cyclophilin A Cyclophilin A This compound->Cyclophilin A Binds to This compound-Cyclophilin Complex This compound-Cyclophilin Complex Cyclophilin A->this compound-Cyclophilin Complex Forms Calcineurin Calcineurin This compound-Cyclophilin Complex->Calcineurin Inhibits Calcineurin Inhibition Calcineurin Inhibition NFAT Dephosphorylation NFAT Dephosphorylation Calcineurin Inhibition->NFAT Dephosphorylation Blocks Blocks NFAT Dephosphorylation Blocks NFAT Dephosphorylation Inhibits Cytokine Production Inhibits Cytokine Production Blocks NFAT Dephosphorylation->Inhibits Cytokine Production Leads to Reduced T-Cell Mediated Inflammation Reduced T-Cell Mediated Inflammation Inhibits Cytokine Production->Reduced T-Cell Mediated Inflammation

Figure 1: Mechanism of Action of this compound. This compound forms a complex with cyclophilin A that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key step in the transcription of pro-inflammatory cytokines and T-cell activation [4] [6].

Comparative Analysis with Standard of Care

Later analyses pooled data from AURA-LV and the Phase 3 AURORA 1 study, providing a more robust picture of this compound's value. A post-hoc analysis against the EULAR/ERA treatment targets showed that this compound significantly increased the likelihood of achieving early and deep proteinuria reduction, a key predictor of long-term renal outcomes [2].

  • Proteinuria Reduction: More patients on this compound achieved ≥25% UPCR reduction at 3 months (78.4% vs 62.4%) and ≥50% reduction at 6 months (66.0% vs 47.0%) [2].
  • CRR at 1 Year: In the AURORA 1 study, the CRR rate at 52 weeks was 40.8% for this compound vs. 22.5% for the control group (OR=2.65) [8] [2].
  • Modern Treatment Paradigm: A propensity score analysis suggested that a This compound-based triple therapy (with low-dose MMF and steroids) offered a better safety profile and earlier proteinuria reduction compared to older, high-dose glucocorticoid-based regimens [9] [5].

The AURA-LV study was a pivotal dose-finding trial that proved the concept of adding low-dose this compound to background therapy for lupus nephritis. Its findings paved the way for the confirmatory Phase 3 AURORA 1 trial and highlight the importance of targeted, dual-mechanism agents in managing this serious condition.

References

Efficacy and Safety Comparison of Lupus Nephritis Induction Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety outcomes for various induction treatments, based on a Bayesian NMA of randomized controlled trials (RCTs) [1].

Treatment Regimen Complete Remission (Odds Ratio vs. Monotherapy) Rank for Efficacy (SUCRA score) Rank for Safety (SUCRA score)
Tacrolimus + MMF OR 2.85 (95% CrI 1.87-4.39) [1] 1st (0.942) [1] 3rd (0.081) [1]
Voclosporin + MMF More effective than monotherapy; OR 1.43 vs. Tacrolimus+MMF (95% CrI 0.80-2.57) [1] 2nd (0.558) [1] 2nd (0.517) [1]
MMF or Cyclophosphamide (Monotherapy) Reference [1] 3rd (0.001) [1] 1st (0.903) [1]

Key insights from the table:

  • Comparative Efficacy: The NMA found that Tacrolimus + MMF is likely the most effective regimen for achieving complete remission, ranking higher than This compound + MMF [1].
  • Safety Profile: Monotherapy with MMF or cyclophosphamide has the most favorable safety profile. While This compound + MMF appears to have a better safety ranking than Tacrolimus + MMF, combining any drug with MMF increases the risk of serious adverse events compared to monotherapy [1].

A more recent (2025) frequentist NMA with high-certainty evidence confirms that This compound combined with mycophenolic acid analogs (MPAA, e.g., MMF) significantly increases the rate of complete renal response compared to MPAA alone [2].

Supporting Trial Data for this compound

The findings of the NMAs are supported by individual phase 3 clinical trials.

  • AURORA 1 Trial: This pivotal trial demonstrated that this compound + MMF + low-dose steroids was significantly more effective than placebo + MMF + low-dose steroids. At 52 weeks, 41% of patients in the this compound group achieved complete renal response, compared to 23% in the placebo group (OR 2.65; 95% CI 1.64-4.27) [3] [4].
  • Safety in AURORA 1: The incidence of serious adverse events was balanced between the this compound and placebo groups (21% each), indicating a comparable safety profile when added to background therapy [3] [4].

Network Meta-Analysis Methodology

Understanding the methodology is crucial for interpreting NMA results. The following diagram illustrates the core workflow and logical structure of an NMA.

Network Meta-Analysis Workflow and Structure Start Define PICO Question & Treatment Network Data Systematic Literature Search & Data Abstraction Start->Data Assumption Evaluate Transitivity Assumption Data->Assumption NetworkGraph Construct Network Geometry (Visualize Direct Comparisons) Assumption->NetworkGraph Analysis Statistical Synthesis: Combine Direct & Indirect Evidence NetworkGraph->Analysis Ranking Rank Treatments & Assess Certainty of Evidence (e.g., SUCRA, GRADE) Analysis->Ranking

Key Methodological Steps [5]:

  • Define the Network: The research question is framed using the PICO framework. All relevant treatments for the condition (e.g., this compound, Tacrolimus, MMF) form the "network" [5].
  • Systematic Review: A comprehensive literature search identifies all RCTs comparing any of the treatments within the network [5].
  • Evaluate Transitivity: This critical assumption means that studies comparing different treatments are similar enough in all important aspects (e.g., patient population, trial design) other than the treatments being compared. Violations can bias results [5].
  • Construct Network Geometry: A network graph (like the one below) visually represents which treatments have been compared head-to-head (direct evidence) and how they are connected through common comparators for indirect comparisons [5].
  • Statistical Synthesis: Using specific statistical models, the NMA simultaneously combines direct evidence (from head-to-head trials) and indirect evidence (estimated via common comparators) to generate a set of comparative effect estimates between all treatments [5].
  • Ranking and Certainty: Treatments are often ranked for each outcome using statistics like the Surface Under the Cumulative Ranking curve (SUCRA). The certainty of these estimates is assessed using frameworks like GRADE [5] [6].

Visualization of the Evidence Network

The following diagram illustrates a simplified evidence network based on the included NMA, showing available direct comparisons and connections for indirect evidence [1].

Simplified Evidence Network for Lupus Nephritis Treatments MMF MMF VCS This compound + MMF MMF->VCS Direct TAC Tacrolimus + MMF MMF->TAC Direct CYC Cyclo- phosphamide MMF->CYC Direct VCS->TAC Indirect (via MMF)

Interpreting the diagram:

  • Nodes represent treatments, with colors indicating drug classes.
  • Solid lines represent direct comparisons from existing head-to-head RCTs [1].
  • Dashed line represents an indirect comparison. Since this compound+MMF and Tacrolimus+MMF have not been compared in a direct trial, their relative efficacy is estimated indirectly through their common comparison with MMF monotherapy [1] [5].

Key Clinical and Research Implications

  • Combination Therapy is Key: Evidence strongly supports combination therapies over monotherapy for better efficacy, albeit with a trade-off in safety [1] [2].
  • Consider the Entire Profile: Choosing between Tacrolimus and this compound requires balancing the potentially higher efficacy of Tacrolimus against the potentially better safety ranking of this compound [1] [7].
  • Addressing Evidence Gaps: The relative effectiveness of this compound versus Tacrolimus is based on limited indirect evidence. A head-to-head randomized controlled trial is needed for a definitive comparison [1] [7].

References

voclosporin cost-effectiveness analysis lupus nephritis

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness Analysis of Voclosporin

The following table summarizes the key cost-effectiveness metrics for this compound from a US healthcare perspective, based on an updated 2024 analysis that used the Institute for Clinical and Economic Review (ICER) model [1] [2].

Analysis Population Incremental Cost per QALY Incremental Cost per evLYG ICER Willingness-to-Pay Threshold
Overall LN Population $88,076 $77,643 $150,000 per QALY
Black, Hispanic, and Latino Subpopulation $77,435 $67,828 $150,000 per QALY

This analysis demonstrates that this compound is considered a cost-effective treatment option, as its cost per QALY and evLYG are substantially below the common willingness-to-pay benchmark of $150,000 [1] [3] [2]. The model incorporated the 2023 drug price, real-world healthcare costs, and data on treatment duration for non-responders [1].

Clinical Efficacy & Safety Profile

This compound's cost-effectiveness is supported by its clinical performance. The data below primarily compares a this compound-based regimen to a placebo control group receiving background immunosuppressive therapy (mycophenolate mofetil and rapidly tapered low-dose steroids).

Efficacy and Safety vs. Placebo + Standard of Care
Parameter This compound + MMF + Steroids Placebo + MMF + Steroids Source (Trial)
Complete Renal Response at 52 weeks 41% (73/179 patients) 23% (40/178 patients) [4] (AURORA 1)
Odds Ratio for Renal Response 2.65 (95% CI: 1.64-4.27) - [4] (AURORA 1)
Long-Term Efficacy Sustained complete renal response and preserved kidney function over 3 years - [5] (AURORA 2)
Serious Adverse Events 21% (37/178 patients) 21% (38/178 patients) [4] (AURORA 1)
Most Frequent Serious Infection Pneumonia (4%) Pneumonia (4%) [4] (AURORA 1)
Mortality (during study) <1% (1 patient) 3% (5 patients) [4] (AURORA 1)
Comparison with Other Calcineurin Inhibitors

A direct head-to-head clinical trial comparing this compound to other CNIs like cyclosporine or tacrolimus is not available. However, a recent case report and review literature suggest potential advantages:

  • Versus Cyclosporine: A single case report documented a patient with Class V LN who achieved only a partial response to a cyclosporine-based regimen (UPCR dropped from 6.2 to 2.4 mg/mg) but reached a complete response (UPCR 0.06 mg/mg) after switching to this compound [6]. The report also noted that elevated LDL cholesterol levels normalized after the switch [6].
  • Class Advantages: A 2025 review notes that this compound has a more stable pharmacokinetic profile than traditional CNIs, potentially reducing the need for individualized dose adjustments and frequent monitoring [7]. It also points to a potentially lower incidence of certain adverse effects like hypertension and hyperlipidemia [7].

Economic Evaluation Methodology

The core of the cost-effectiveness data comes from the Lupus Nephritis Cost-Effectiveness Model (LN CEM) developed by ICER [1] [2].

  • Model Type: A combination of a short-term (3-year) trial-based Markov model and a long-term (lifetime) extrapolation using partitioned survival modeling [2].
  • Patient Journey: The model simulates a cohort of adults with active LN who can transition between different health states: Active Disease → Complete Renal Response → Partial Renal Response → Kidney Failure → Death [2].
  • Key Inputs:
    • Clinical Data: Renal response rates from the integrated analysis of the AURORA 1 and AURA-LV clinical trials [2].
    • Cost Data: The 2023 price of this compound, real-world healthcare payer costs for managing LN, and costs for treating end-stage kidney disease [1] [2].
    • Health Outcomes: Utility values (quality-of-life weights) assigned to each health state to calculate QALYs [2].
  • Analysis Perspective: US healthcare sector [2].
  • Discount Rate: 3% per year for both costs and health outcomes [2].

Mechanism of Action

This compound is a novel, second-generation calcineurin inhibitor (CNI) with a dual mechanism of action in lupus nephritis [7] [3]. The following diagram illustrates its cellular pathway:

Voclosporin_Mechanism This compound Cellular Mechanism cluster_podocyte Podocyte Stabilization T-Cell Receptor\nStimulation T-Cell Receptor Stimulation Calcium Influx Calcium Influx T-Cell Receptor\nStimulation->Calcium Influx Calcineurin\nActivation Calcineurin Activation Calcium Influx->Calcineurin\nActivation NF-AT\nDephosphorylation NF-AT Dephosphorylation Calcineurin\nActivation->NF-AT\nDephosphorylation Catalyzes This compound This compound This compound->Calcineurin\nActivation Inhibits Preserves Kidney\nFiltering Function Preserves Kidney Filtering Function This compound->Preserves Kidney\nFiltering Function Also Promotes NF-AT\n(Phosphorylated,\nInactive) NF-AT (Phosphorylated, Inactive) NF-AT\n(Active,\nIn Nucleus) NF-AT (Active, In Nucleus) Cytokine Gene\nTranscription\n(IL-2, IL-3, IL-4) Cytokine Gene Transcription (IL-2, IL-3, IL-4) NF-AT\n(Active,\nIn Nucleus)->Cytokine Gene\nTranscription\n(IL-2, IL-3, IL-4) Initiates NF-AT\nDephosphorylation->NF-AT\n(Active,\nIn Nucleus) Translocates to Nucleus T-Cell Activation\n& Proliferation T-Cell Activation & Proliferation Cytokine Gene\nTranscription\n(IL-2, IL-3, IL-4)->T-Cell Activation\n& Proliferation

  • Immunosuppressive Action: this compound enters T-cells and inhibits the phosphatase activity of the enzyme calcineurin. Calcineurin is normally responsible for dephosphorylating the transcription factor NF-AT (Nuclear Factor of Activated T-cells). By inhibiting this step, this compound prevents NF-AT from translocating to the nucleus, thereby blocking the transcription of genes for pro-inflammatory cytokines like IL-2, IL-3, and IL-4. This suppresses T-cell activation and proliferation, reducing the autoimmune attack on the kidneys [7] [3].
  • Podocyte Stabilization: Beyond its immunosuppressive effects, this compound is noted for directly stabilizing podocytes, which are critical cells in the kidney's filtration barrier. This dual action helps to reduce proteinuria and preserve kidney function [3].

Gaps in Comparative Data

While the search results provide a robust analysis of this compound's standalone profile, they do not contain full, direct cost-effectiveness or clinical comparisons against all relevant active alternatives like tacrolimus or belimumab. The ICER assessment from 2021 evaluated both this compound and belimumab but did not provide a direct head-to-head comparison in its publicly available summary [8].

To complete a comprehensive comparison guide, you may need to conduct further targeted searches for:

  • Direct cost-effectiveness analyses comparing this compound versus belimumab.
  • Network meta-analyses of clinical trials that provide indirect comparisons of efficacy and safety between this compound, tacrolimus, cyclophosphamide, and belimumab.
  • Real-world evidence studies comparing long-term outcomes and costs between these treatment regimens.

References

×

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1213.84136802 Da

Monoisotopic Mass

1213.84136802 Da

Heavy Atom Count

86

Melting Point

>129

UNII

2PN063X6B1

Drug Indication

Voclosporin is used in combination with a background immunosuppressive regimen for the treatment of lupus nephritis. Safety has not been established in combination with cyclophosphamide.
Lupkynis is indicated in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV or V (including mixed class III/V and IV/V) lupus nephritis (LN).
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of non-infectious uveitis
Voclosporin is a novel calcineurin inhibitor (CNI) that was developed and approved for treating lupus nephritis (LN). Voclosporin is a cyclosporine A analog with a modification of the functional group on the amino acid 1 residue. The drug has an improved pharmacokinetic profile compared to other CNIs, such as cyclosporine, tacrolimus, and sirolimus.

Livertox Summary

Voclosporin is an orally available calcineurin inhibitor and potent immunosuppressive agent which is used in combination with mycophenolate mofetil and corticosteroids to treat acute lupus nephritis. Voclosporin may be associated with low rate of transient serum enzyme elevations during treatment but has not been linked to instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Immunosuppressive Agents
Immunosuppressive Agents

Mechanism of Action

Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus.

Other CAS

515814-01-4

Absorption Distribution and Excretion

When administered on an empty stomach, the median Tmax of voclosporin is 1.5 hours, but can range from 1-4 hours. The AUC is estimated at 7693.6 ng/mL*h and the Cmax is estimated at 955.5 ng/mL.
Voclosporin is eliminated in the urine and feces, with about 88% detected in the feces and about 2% detected in the urine.
The apparent volume of distribution of voclosporin is 2,154 L. Voclosporin distributes extensively into red blood cells; distribution between whole blood and plasma is dependent on concentration and temperature.
The mean apparent steady-state clearance of voclosporin is 63.6 L/h. Hepatic and renal impairment significantly reduce the clearance of voclosporin.

Metabolism Metabolites

Voclosporin is mainly metabolized by the CYP3A4 hepatic cytochrome enzyme. Pharmacologic activity is mainly attributed to the parent molecule. A major metabolite has been detected in human whole blood, representing 16.7% of total exposure; this metabolite is about 8-fold less potent than the parent drug, voclosporin.

Wikipedia

Voclosporin

FDA Medication Guides

LUPKYNIS
VOCLOSPORIN
CAPSULE;ORAL
AURINIA
04/29/2024

Biological Half Life

The average terminal half-life of voclosporin is about 30 hours (24.9 to 36.5 hours).

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-22-2023
Li Y, Palmisano M, Sun D, Zhou S: Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies. Clin Pharmacol. 2020 Jul 1;12:83-96. doi: 10.2147/CPAA.S255789. eCollection 2020. [PMID:32669879]
Anders HJ, Saxena R, Zhao MH, Parodis I, Salmon JE, Mohan C: Lupus nephritis. Nat Rev Dis Primers. 2020 Jan 23;6(1):7. doi: 10.1038/s41572-019-0141-9. [PMID:31974366]
Schultz C: Voclosporin as a treatment for noninfectious uveitis. Ophthalmol Eye Dis. 2013 May 5;5:5-10. doi: 10.4137/OED.S7995. Print 2013. [PMID:23700374]
Ling SY, Huizinga RB, Mayo PR, Freitag DG, Aspeslet LJ, Foster RT: Pharmacokinetics of voclosporin in renal impairment and hepatic impairment. J Clin Pharmacol. 2013 Dec;53(12):1303-12. doi: 10.1002/jcph.166. Epub 2013 Oct 8. [PMID:23996158]
Aurinia Pharmaceuticals Press Release: FDA Approves Aurinia Pharmaceuticals Lupkynis
FDA Approved Products: LUPKYNIS (voclosporin) capsules, for oral use
Toronto Research Chemicals MSDS: Voclosporin
EMA Assessment Report: Luveniq (voclosporin) oral capsules
Aurinia Pharmaceuticals press release: Aurinia Completes Voclosporin Drug-Drug Interaction Study Demonstrating No Clinically Significant Interaction With Mycophenolate Mofetil

Explore Compound Types